N'-Acetylacetohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-acetylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)5-6-4(2)8/h1-2H3,(H,5,7)(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNYIHIHQEHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020390 | |
| Record name | N,N'-Diacetylhydrazine | |
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Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3148-73-0 | |
| Record name | Acetic acid, 2-acetylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3148-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N'-Diacetylhydrazine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diacetylhydrazine | |
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| Record name | Acetic acid, 2-acetylhydrazide | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Diacetylhydrazine | |
| Source | EPA DSSTox | |
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| Record name | N,N'-diacetylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.615 | |
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| Record name | 1,2-DIACETYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMR3ZF0Q4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N'-Acetylacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-Acetylacetohydrazide, a key chemical intermediate, is integral to various synthetic processes in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the primary synthetic pathways for its preparation, including detailed reaction mechanisms, experimental protocols, and quantitative data. The synthesis routes discussed herein are: 1) Acetylation of Hydrazine Hydrate, 2) N-acetylation of Acetohydrazide, and 3) Hydrazinolysis of Esters. This document aims to equip researchers and professionals with the necessary knowledge to effectively synthesize and characterize this compound.
Introduction
This compound, also known as N,N'-diacetylhydrazine, is a symmetrical diacylhydrazine derivative. Its structural features make it a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide details the most common and effective methods for its synthesis, providing a comparative analysis of their respective advantages and limitations.
Synthetic Pathways and Mechanisms
There are three principal pathways for the synthesis of this compound, each with distinct advantages depending on the available starting materials and desired scale of production.
Pathway 1: Acetylation of Hydrazine Hydrate
This is a direct and common method for the synthesis of this compound. It involves the reaction of hydrazine hydrate with an acetylating agent, typically acetic anhydride or acetyl chloride.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the acetylating agent. In the case of acetic anhydride, this leads to the formation of a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid and forming the N-acetylated product. Since hydrazine has two nucleophilic nitrogen atoms, the reaction proceeds in a stepwise manner to yield the di-acetylated product.
Figure 1: Synthesis of this compound from Hydrazine Hydrate.
Pathway 2: N-acetylation of Acetohydrazide
This pathway involves the acetylation of a pre-formed mono-acetylated hydrazine, acetohydrazide. This method is useful when acetohydrazide is readily available.
Mechanism: Similar to Pathway 1, this reaction follows a nucleophilic acyl substitution mechanism. The remaining free amino group (-NH2) of acetohydrazide acts as the nucleophile, attacking the carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). A tetrahedral intermediate is formed, which subsequently eliminates a leaving group (acetic acid or hydrochloric acid) to yield this compound.
Figure 2: Synthesis of this compound from Acetohydrazide.
Pathway 3: Hydrazinolysis of Esters
This method, also known as hydrazinolysis, involves the reaction of an ester, such as ethyl acetate, with hydrazine hydrate. While this can produce mono-acetylated hydrazine (acetohydrazide), with appropriate stoichiometry and reaction conditions, it can be driven towards the formation of this compound. A patent describes a method using a high-boiling ester compound reacting with hydrazine hydrate at high temperatures.[1]
Mechanism: The reaction is a nucleophilic acyl substitution at the ester carbonyl. Hydrazine, being a strong nucleophile, attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxy group (e.g., ethoxide from ethyl acetate) and form the hydrazide. To form the di-acetylated product, a second molecule of the ester would need to react with the initially formed acetohydrazide.
Figure 3: Synthesis of this compound via Hydrazinolysis.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the aforementioned pathways.
Protocol for Pathway 1: Acetylation of Hydrazine Hydrate with Acetic Anhydride
Materials:
-
Hydrazine hydrate (80%)
-
Acetic anhydride
-
Ethanol (optional, as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate.
-
Slowly add acetic anhydride to the hydrazine hydrate with constant stirring. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature. Cooling in an ice bath may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period (typically 1-3 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often crystallizes out upon cooling. If not, the solvent (if used) can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with cold water or ethanol, and dry in a vacuum oven.
Protocol for Pathway 2: N-acetylation of Acetohydrazide with Acetic Acid
Materials:
-
Acetohydrazide
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve acetohydrazide (2 mmol) in glacial acetic acid (1 ml).[2]
-
Heat the solution under reflux for approximately 9 hours.[3]
-
Cool the reaction mixture to room temperature.[2]
-
If the product crystallizes, filter the solid. If the product is soluble, precipitate it by adding the reaction mixture to crushed ice.[2]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry at 50 °C.[2]
-
Recrystallize from ethanol or an ethanol-water mixture if further purification is needed.[2]
Protocol for Pathway 3: Hydrazinolysis of a High-Boiling Ester
This protocol is adapted from a patented method for the synthesis of N,N'-diacetylhydrazine.[1]
Materials:
-
Hydrazine hydrate (80%)
-
Isoamyl acetate (or another high-boiling ester)
Procedure:
-
Combine 80% hydrazine hydrate (0.5 mol) and isoamyl acetate (3 mol) in a distillation apparatus.[1]
-
Heat the mixture to 142°C and maintain reflux.[1]
-
Continuously remove water and isoamyl alcohol by rectification during the reaction, which is carried out for approximately 7 hours.[1]
-
After the reaction is complete, the product is obtained by vacuum distillation.[1]
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound and related compounds from the literature.
| Pathway | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Hydrazine Hydrate, Acetic Anhydride | - | Reflux | 1-3 | Good to Excellent | General Knowledge |
| 2 | Acetohydrazide, Acetic Acid | Glacial Acetic Acid | Reflux | 9 | 81.8 | [3] |
| 3 | Hydrazine Hydrate, Isoamyl Acetate | - | 142 | 7 | 99.3 | [1] |
Table 1: Reaction conditions and yields for the synthesis of this compound.
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques.
| Technique | Observed Peaks/Shifts | Reference |
| FT-IR (cm⁻¹) | 3224, 1600, 1506, 1432, 1364, 1258, 1017, 921, 638, 550, 473 | [4] |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 1.85 (s, 6H, 2 × CH₃), 10.29 (brs, 2H, 2 × NH) | [4] |
| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 173.76 (2 × C=O), 22.77 (2 × CH₃) | [4] |
Table 2: Spectroscopic data for this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is illustrated below.
Figure 4: General workflow for this compound synthesis.
Conclusion
This technical guide has detailed the primary synthetic routes for this compound, providing comprehensive information on their mechanisms, experimental protocols, and quantitative outcomes. The choice of a particular synthetic pathway will depend on factors such as the availability of starting materials, desired purity, and scalability. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Human Metabolome Database: Showing metabocard for Acetylhydrazine (HMDB0060428) [hmdb.ca]
- 3. nbinno.com [nbinno.com]
- 4. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis of N'-Acetylacetohydrazide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N'-Acetylacetohydrazide, also known as 1,2-diacetylhydrazine. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for these analyses. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural features.
NMR Spectroscopy Data
Due to the symmetrical nature of this compound (CH₃CONHNHCOCH₃), the molecule exhibits a simplified NMR spectrum.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.1 | Singlet | 6H | Methyl Protons (2 x -CH₃) |
| ~8.9 | Singlet (broad) | 2H | Amide Protons (2 x -NH) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~20.5 | Methyl Carbon (-CH₃) |
| ~170.0 | Carbonyl Carbon (-C=O) |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Strong, Broad | N-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1550 | Strong | N-H Bend (Amide II) |
| ~1250 | Medium | C-N Stretch |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 116 | 21.6 | [M]⁺ (Molecular Ion) |
| 74 | 99.5 | [CH₃CONHNH₂]⁺ |
| 43 | 100.0 | [CH₃CO]⁺ |
| 32 | 82.6 | [N₂H₄]⁺ or [O₂]⁺ |
Experimental Protocols
The following sections outline the methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is utilized.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.
Data Acquisition:
-
¹H NMR: The instrument is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR: The instrument is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the low natural abundance of ¹³C.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to TMS. For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent or translucent pellet.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to specific molecular vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is employed. Electron Ionization (EI) is a common ionization technique for this type of molecule.
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.
-
For direct infusion, the solution is introduced directly into the ion source of the mass spectrometer.
Data Acquisition:
-
The sample is introduced into the ion source, where it is ionized (e.g., by electron impact).
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z value often corresponds to the molecular ion [M]⁺. Other peaks in the spectrum represent fragment ions, which provide information about the structure of the molecule.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
N'-Acetylacetohydrazide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-Acetylacetohydrazide, also known as N,N'-diacetylhydrazine, is a symmetrical diacylhydrazine derivative. This document provides a detailed overview of its chemical properties, structure, and synthesis. While the biological activities of the broader hydrazide class of compounds are widely documented, specific data on the cellular effects and signaling pathway involvement of this compound are not extensively available in current literature. This guide summarizes the known chemical and physical data, presents detailed experimental protocols for its synthesis, and provides spectroscopic information for characterization.
Chemical Properties and Structure
This compound is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C4H8N2O2 | [2] |
| Molecular Weight | 116.12 g/mol | [2] |
| Melting Point | 138-141 °C | [2][3] |
| Boiling Point | 209 °C at 15 mmHg | [2][3] |
| Density | 1.2829 g/cm³ (rough estimate) | [3] |
| Water Solubility | Soluble | [4] |
| Solubility in other solvents | Sparingly soluble in DMSO, slightly soluble in Methanol. | [4] |
| Appearance | White to off-white crystalline powder/solid. | [1][4] |
| pKa (Predicted) | 11.59 ± 0.23 | [4] |
| LogP | -1.4 at 25°C | [4] |
Structure and Identifiers:
-
IUPAC Name: this compound[2]
-
CAS Number: 3148-73-0[2]
-
SMILES: CC(=O)NNC(C)=O[5]
-
InChI: InChI=1S/C4H8N2O2/c1-3(7)5-6-4(2)8/h1-2H3,(H,5,7)(H,6,8)[5]
-
InChIKey: ZLHNYIHIHQEHJQ-UHFFFAOYSA-N[5]
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, ranging from laboratory-scale preparations to industrial processes. The primary synthetic routes involve the acetylation of hydrazine or its derivatives.
Synthesis from Hydrazine Hydrate and a High-Boiling Point Ester
This method is suitable for larger-scale industrial production and avoids the use of acetic anhydride.[6]
Experimental Protocol:
-
A mixture of 80% hydrazine hydrate (31.25 g, 0.5 mol) and isoamyl acetate (390.0 g, 3 mol) is added to a distillation column.[6]
-
The mixture is heated to 142°C.[6]
-
The reaction is carried out for 7 hours with a reflux ratio of 1:4, during which water and isoamyl alcohol are separated by rectification.[6]
-
After the reaction is complete, the product is obtained by vacuum distillation.[6]
-
This process yields N,N'-diacetylhydrazine with a purity of 97.6% and a yield of 99.3%.[6]
N-Acetylation of Acetohydrazide
This is a common laboratory-scale synthesis method.
Experimental Protocol:
Note: A detailed, specific protocol for the N-acetylation of acetohydrazide to yield this compound was not explicitly found in the searched literature. However, a general procedure for the acylation of hydrazides is described.[7]
-
A solution of the starting hydrazide is prepared in an appropriate solvent.
-
An acetylating agent, such as acetic anhydride or acetyl chloride, is added to the solution, often in the presence of a base to neutralize the acid byproduct.
-
The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.
-
Upon completion, the product is isolated by filtration if it precipitates, or by extraction and subsequent solvent evaporation.
-
The crude product can be purified by recrystallization.
Reaction of Hydrazides with Glacial Acetic Acid
This method utilizes glacial acetic acid as both a reagent and a solvent.[8]
Experimental Protocol:
-
A solution of the hydrazide (2 mmol) in glacial acetic acid (1 ml) is heated under reflux for a specified period (e.g., 9-10 hours for acetohydrazide).[8]
-
The reaction mixture is then cooled to room temperature.[8]
-
If the product crystallizes, it is collected by filtration. If the product is soluble, it is precipitated by adding the reaction solution to crushed ice.[8]
-
The precipitate is filtered, washed with cold diethyl ether, and dried.[8]
-
If necessary, the final product can be recrystallized from ethanol or an ethanol-water mixture.[8]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound and related N-acetylated hydrazides show characteristic signals for the acetyl and NH protons. In N-acetylated products, the protons of the two NH groups typically appear in the range of δ 9.76–10.82 ppm.[8] The carbons of the amidic carbonyl groups are assigned peaks in the range of δ 164.53–173.76 ppm.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O functional groups. Generally, for amides, a strong C=O stretching band appears around 1650 cm⁻¹, and N-H stretching vibrations are observed in the range of 3200-3400 cm⁻¹.[9]
Biological Activity and Signaling Pathways
A comprehensive search of the available scientific literature did not yield specific information on the biological activities or the involvement of this compound in any signaling pathways.
While the broader class of hydrazide and hydrazone derivatives has been extensively studied and shown to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects, specific data for this compound is lacking.[10][11][12]
One study investigated the mutagenicity and carcinogenicity of monoacetyl hydrazine (MAH) and diacetyl hydrazine (DAH), which is this compound. The study found that while MAH was mutagenic and carcinogenic in the tested models, DAH (this compound) did not show mutagenic or carcinogenic effects under the same experimental conditions.[13]
Due to the absence of data on signaling pathway involvement, a corresponding diagram cannot be generated at this time. Further research is required to elucidate the potential biological roles of this compound.
Safety Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[1]
Conclusion
This compound is a well-characterized compound in terms of its chemical and physical properties, as well as its synthesis. Multiple routes for its preparation are available, allowing for both laboratory and industrial scale production. However, there is a significant gap in the understanding of its biological activity and its potential role in cellular signaling pathways. The lack of mutagenic and carcinogenic activity, in contrast to its mono-acetylated counterpart, suggests a distinct toxicological profile. Future research should focus on exploring the potential pharmacological or biological effects of this compound to fully elucidate its properties and potential applications.
References
- 1. N-Acetyl-N'-phenylnitrous hydrazide | C8H9N3O2 | CID 86175823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chembk.com [chembk.com]
- 4. Diacetyl hydrazine | 3148-73-0 [chemicalbook.com]
- 5. Human Metabolome Database: Showing metabocard for N,N'-Diacetylhydrazine (HMDB0060496) [hmdb.ca]
- 6. CN114516819A - Preparation method of N, N' -diacetyl hydrazine - Google Patents [patents.google.com]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutagenicity and carcinogenicity of mono- and diacetyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to N,N'-Diacetylhydrazine (CAS 3148-73-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of N,N'-Diacetylhydrazine (CAS 3148-73-0). The document details the compound's properties through a structured data table, outlines experimental protocols for the determination of these properties, and presents a visual representation of a key synthesis pathway. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Physical and Chemical Properties
N,N'-Diacetylhydrazine, also known as 1,2-Diacetylhydrazine, is a white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H8N2O2 | [1] |
| Molecular Weight | 116.12 g/mol | [1] |
| Melting Point | 138-140 °C (lit.) | [1][2] |
| Boiling Point | 209 °C at 15 mm Hg (lit.) | [1][3] |
| Density | 1.2829 g/cm³ (rough estimate) | [1][4] |
| Vapor Pressure | 0 Pa at 25 °C | [1][4] |
| Solubility | Soluble in water.[1][5] Sparingly soluble in DMSO, slightly soluble in Methanol.[1][4] | |
| Appearance | White crystalline powder | [1] |
| pKa | 11.59 ± 0.23 (Predicted) | [1] |
| LogP | -1.4 at 25 °C | [6] |
| Refractive Index | 1.4880 (estimate) | [1][4] |
| Flash Point | 209 °C at 15 mm Hg | [1] |
| BRN | 1754018 | [1] |
| EINECS | 221-576-1 | [1] |
Experimental Protocols
This section outlines the general methodologies for determining key physical properties of organic compounds like N,N'-Diacetylhydrazine.
Melting Point Determination (Capillary Method)
The melting point is determined by observing the temperature at which the solid phase transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil)
-
Mortar and pestle
Procedure:
-
A small amount of the crystalline N,N'-Diacetylhydrazine is finely powdered using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The thermometer and capillary tube assembly are placed in the melting point apparatus.
-
The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
The melting point range is reported as T1-T2. For a pure compound, this range is typically narrow.
Boiling Point Determination (Siwoloboff Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Beaker
Procedure:
-
A small amount of liquid N,N'-Diacetylhydrazine (if melted) is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Solubility Determination
This protocol determines the solubility of a compound in various solvents.
Apparatus:
-
Test tubes
-
Graduated cylinder or pipette
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
A small, measured amount of N,N'-Diacetylhydrazine (e.g., 10 mg) is placed into a test tube.
-
A measured volume of the solvent (e.g., 1 mL of water) is added to the test tube.
-
The mixture is vigorously agitated (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes).
-
The mixture is visually inspected to determine if the solid has completely dissolved.
-
If the solid dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble. For intermediate cases, terms like "sparingly soluble" or "slightly soluble" can be used.
-
This procedure is repeated with different solvents (e.g., DMSO, Methanol) to determine the solubility profile.
Synthesis and Reaction Pathways
As N,N'-Diacetylhydrazine is primarily a synthetic intermediate, a signaling pathway is not applicable. Instead, a representative synthesis workflow is presented below. One common method for the preparation of N,N'-Diacetylhydrazine involves the reaction of hydrazine hydrate with a high-boiling point ester, such as isoamyl acetate.
Caption: Synthesis of N,N'-Diacetylhydrazine from Hydrazine Hydrate.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. CN114516819A - Preparation method of N, N' -diacetyl hydrazine - Google Patents [patents.google.com]
N'-Acetylacetohydrazide crystal structure analysis
An In-depth Technical Guide on the Crystal Structure Analysis of Acetohydrazide, a Close Analog of N'-Acetylacetohydrazide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the crystal structure of acetohydrazide. Due to the limited availability of public crystallographic data for this compound, this document focuses on its parent compound, acetohydrazide, as a structurally relevant proxy. The synthesis and known properties of this compound are also presented to offer a complete overview for research and development purposes.
This compound: An Overview
This compound (C₄H₈N₂O₂) is a hydrazine derivative with potential applications in medicinal chemistry and materials science.[1] While a detailed crystal structure analysis is not currently in the public domain, its synthesis and fundamental properties have been documented.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic pathways[2]:
-
N-acetylation of Acetohydrazide: This is a primary method where acetohydrazide is acetylated to introduce a second acetyl group.[2]
-
Reaction with Acetylating Agents: Hydrazine hydrate can be reacted with suitable acetylating agents to form the diacetylated product.[2]
-
Dehydrogenative Coupling: The dehydrogenative N-N coupling of acetamide represents another synthetic route.[2]
The resulting compound is typically purified by recrystallization and characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and elemental analysis (CHNS).[3][4]
Physical Properties
Key physical properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound [1][5]
| Property | Value |
| Molecular Formula | C₄H₈N₂O₂ |
| Molar Mass | 116.12 g/mol |
| Melting Point | 138-140 °C |
| Boiling Point | 209 °C (at 15 mmHg) |
Crystal Structure Analysis of Acetohydrazide
The crystal structure of acetohydrazide (C₂H₆N₂O) offers significant insights into the molecular geometry, conformation, and intermolecular interactions prevalent in this class of compounds. The crystal structure reveals that the asymmetric unit contains two crystallographically independent molecules of similar geometry.[6] The crystal packing is predominantly stabilized by a network of intermolecular N—H⋯O hydrogen bonds.[6]
Crystallographic Data
The quantitative data derived from the single-crystal X-ray diffraction analysis of acetohydrazide are presented in the following tables.
Table 2: Crystal Data and Structure Refinement Details for Acetohydrazide [6]
| Parameter | Value |
| Empirical Formula | C₂H₆N₂O |
| Formula Weight | 74.09 g/mol |
| Temperature | 298 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 9.5636 (7) Å |
| b | 8.7642 (6) Å |
| c | 10.4282 (7) Å |
| β | 110.886 (1)° |
| Volume | 816.63 (10) ų |
| Z | 8 |
| Refinement Method | Full-matrix least-squares on F² |
| Final R indices [I>2σ(I)] | R1 = 0.0468, wR2 = 0.1158 |
Table 3: Selected Interatomic Distances (Å) for Acetohydrazide [6]
| Bond | Length (Å) | Bond | Length (Å) |
| O1—C2 | 1.2324 (18) | N1—N2 | 1.407 (2) |
| C1—C2 | 1.491 (2) | O2—C4 | 1.2370 (18) |
| C2—N1 | 1.331 (2) | C3—C4 | 1.491 (2) |
| C4—N3 | 1.327 (2) |
Table 4: Selected Bond Angles (°) for Acetohydrazide [6]
| Angle | Value (°) | Angle | Value (°) |
| O1—C2—C1 | 122.19 (15) | C1—C2—N1 | 115.49 (14) |
| O1—C2—N1 | 122.32 (14) | C2—N1—N2 | 121.82 (12) |
Table 5: Hydrogen Bonding Parameters (Å, °) for Acetohydrazide [6]
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N1—H1D···O1ⁱ | 0.863 (9) | 2.062 (10) | 2.9239 (17) | 176.9 (19) |
| N3—H3D···O1ⁱⁱⁱ | 0.857 (9) | 2.018 (10) | 2.8599 (17) | 167.1 (19) |
| N2—H2B···O2ⁱᵛ | 0.867 (10) | 2.255 (13) | 3.065 (2) | 155 (2) |
| N2—H2A···O2ᵛ | 0.863 (10) | 2.400 (15) | 3.152 (2) | 145.7 (19) |
| Symmetry codes: (i) x, -y+1/2, z-1/2; (iii) x, -y+1/2, z+1/2; (iv) -x+1, y-1/2, -z+1/2; (v) -x+2, y-1/2, -z+1/2 |
Experimental Protocols
Synthesis and Crystallization: Acetohydrazide was synthesized by the reaction of ethyl acetate with an 85% solution of hydrazine, affording a 40% isolated yield.[6] Single crystals suitable for X-ray diffraction were grown by cooling the reaction mixture from 353 K to 293 K overnight.[6]
X-ray Data Collection and Structure Solution: A colorless block-shaped crystal with dimensions of 0.20 × 0.15 × 0.10 mm was selected for the analysis.[6] The crystallographic data were collected at 298 K on a Bruker SMART 4K CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å).[6] A multi-scan absorption correction (SADABS) was applied to the collected data.[6] The crystal structure was solved using direct methods and refined by a full-matrix least-squares procedure on F².[6] Non-hydrogen atoms were refined anisotropically, while methyl hydrogen atoms were placed in geometrically calculated positions. Other hydrogen atoms were located from a difference Fourier map and refined isotropically.[6]
Visualizations
Caption: Experimental workflow for the crystal structure analysis of acetohydrazide.
Caption: Molecular structure and intermolecular hydrogen bonding in acetohydrazide.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 4. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. Acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
N'-Acetylacetohydrazide: A Comprehensive Technical Guide on its Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-Acetylacetohydrazide, also known as 1,2-diacetylhydrazine, is a chemical compound with a history rooted in late 19th-century organic synthesis. This technical guide provides an in-depth exploration of its discovery and the evolution of its synthesis methodologies. It offers a comparative analysis of historical and contemporary synthetic routes, complete with detailed experimental protocols and quantitative data. Spectroscopic data for the characterization of this compound are also presented. Furthermore, this document includes a visual representation of a generalized synthetic workflow, aiming to provide a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound (CAS No. 3148-73-0) is a symmetrical di-acetylated derivative of hydrazine.[1][2][3] Its molecular structure, consisting of two acetyl groups attached to the nitrogen atoms of a hydrazine core, has made it a subject of interest in organic synthesis and as a potential building block in medicinal chemistry. Understanding the historical context of its discovery and the progression of its synthetic methods is crucial for the development of novel applications and more efficient production processes. This whitepaper will detail the initial discovery and provide a thorough overview of the key synthetic strategies that have been employed for its preparation over the years.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 1,2-Diacetylhydrazine, Diacetyl hydrazine | [3] |
| CAS Number | 3148-73-0 | [1][2] |
| Molecular Formula | C4H8N2O2 | [1] |
| Molecular Weight | 116.12 g/mol | [1] |
| Melting Point | 138-140 °C | [3] |
| Boiling Point | 209 °C at 15 mmHg | [3] |
| Appearance | White crystalline powder | [3] |
Historical Synthesis: The 1899 Discovery
The first documented synthesis of this compound dates back to 1899 and was reported in Chemische Berichte.[2] The original method involved the direct acylation of hydrazine with an acetylating agent.
Synthesis via Hydrazine Hydrate and Acetic Anhydride (ca. 1899)
This classical method utilizes the reaction of hydrazine hydrate with acetic anhydride.[2] The reaction is highly exothermic and requires careful control of the addition of reagents.
Experimental Protocol:
-
Reagents: Hydrazine hydrate, Acetic anhydride.
-
Procedure: To a cooled solution of hydrazine hydrate, acetic anhydride is added dropwise with vigorous stirring. The reaction is highly exothermic and the temperature should be maintained below a safe threshold. The reaction mixture is then allowed to stir for a specified period. The resulting precipitate of this compound is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove impurities, and dried.
-
Challenges: A significant drawback of this method is the violent exothermic nature of the reaction (ΔrH = -209.4 kJ/mol), which necessitates careful handling and dual addition of the reactants to ensure safety.[2] Additionally, the process generates acetic acid as a byproduct, leading to waste disposal concerns.[2]
Modern Synthetic Methodologies
Over the decades, several alternative and improved methods for the synthesis of this compound have been developed. These methods often focus on milder reaction conditions, higher yields, and improved safety profiles. The primary modern routes include the N-acetylation of acetohydrazide, and synthesis from high-boiling point esters.
N-Acetylation of Acetohydrazide
This method involves the acetylation of a mono-acetylated hydrazine derivative, acetohydrazide.
Experimental Protocol:
-
Reagents: Acetohydrazide (CH3CONHNH2), Acetic acid.
-
Procedure: A solution of acetohydrazide (2 mmol) in glacial acetic acid (1 mL) is heated under reflux for 9 hours.[4] The reaction mixture is then cooled to room temperature. If the product crystallizes, it is collected by filtration. If the product remains dissolved, the reaction mixture is poured into crushed ice to precipitate the solid. The precipitate is then filtered, washed with cold diethyl ether, and dried at 50 °C. The final product can be recrystallized from ethanol or an ethanol-water mixture if necessary.[4]
-
Yield: 81.8%[4]
Synthesis from High-Boiling Point Esters
A more recent and environmentally friendly approach involves the reaction of hydrazine hydrate with high-boiling point esters, avoiding the use of the highly reactive acetic anhydride.[2]
Experimental Protocol:
-
Reagents: 80% Hydrazine hydrate, Isoamyl acetate, Catalyst (optional, e.g., N-hydroxysuccinimide, 1-hydroxybenzotriazole, or 4-dimethylaminopyridine).[2]
-
Procedure: A mixture of 80% hydrazine hydrate (31.25 g, 0.5 mol) and isoamyl acetate (195.0 g, 1.5 mol) is added to a rectifying tower.[2] The mixture is heated to 142 °C. Water and isoamyl alcohol are separated by rectification during the reaction under a reflux ratio of 1:4 for 8 hours.[2] After the reaction is complete, the product is obtained by vacuum distillation. The addition of a catalyst (0.1% - 10% by mass of hydrazine hydrate) can increase the reaction rate.[2]
-
Yield: 99.2%[2]
Comparative Analysis of Synthesis Methods
The evolution of the synthesis of this compound reflects a trend towards safer, more efficient, and environmentally conscious chemical processes.
Table 2: Comparison of this compound Synthesis Methods
| Method | Reagents | Key Conditions | Yield | Advantages | Disadvantages | Reference |
| Historical Method (ca. 1899) | Hydrazine hydrate, Acetic anhydride | Highly exothermic, requires careful addition | Not explicitly stated in available abstracts | Direct, one-step synthesis | Violent reaction, safety concerns, acetic acid byproduct | [2] |
| N-Acetylation of Acetohydrazide | Acetohydrazide, Acetic acid | Reflux in acetic acid for 9 hours | 81.8% | Milder conditions than the historical method | Requires the precursor acetohydrazide | [4] |
| High-Boiling Point Ester Method | Hydrazine hydrate, Isoamyl acetate | High temperature (142 °C), rectification | 99.2% | High yield, safer reagents, less waste | High reaction temperature | [2] |
Spectroscopic Data for Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: 1H and 13C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1H NMR | ~2.1 | Singlet | -CH3 |
| ~9.5 | Singlet (broad) | -NH- | |
| 13C NMR | ~20 | Quartet | -C H3 |
| ~170 | Singlet | -C =O |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3200-3400 | Medium, Broad | N-H Stretch |
| ~2950-2850 | Medium | C-H Stretch (Alkyl) |
| ~1630-1690 | Strong | C=O Stretch (Amide I) |
| ~1550 | Medium | N-H Bend (Amide II) |
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to the modern methods described.
References
N'-Acetylacetohydrazide: A Versatile Precursor for Heterocyclic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N'-Acetylacetohydrazide, a simple yet highly functionalized molecule, has emerged as a valuable and versatile precursor in modern organic synthesis. Its unique structural motif, featuring both a hydrazide and an acetyl group, provides a reactive platform for the construction of a diverse array of heterocyclic compounds, many of which are of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of this compound's role in organic synthesis, detailing its preparation, key reactions, and its utility in the development of novel therapeutic agents.
Chemical Profile and Synthesis
This compound, also known as N,N'-diacetylhydrazine, is a stable, crystalline solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈N₂O₂ | |
| Molecular Weight | 116.12 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 135-136 °C | [2] |
| Boiling Point | 209 °C at 15 mmHg | |
| Solubility | Soluble in water and polar organic solvents |
Table 1: Physicochemical Properties of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the acetylation of a hydrazine precursor.[1][2] Common methods include the reaction of hydrazine hydrate with acetylating agents like acetic anhydride or the N-acetylation of acetohydrazide.[1][2]
Experimental Protocol: Synthesis of this compound from Hydrazine Hydrate
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Hydrazine hydrate
-
Acetic anhydride
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (2.2 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add cold diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Core Applications in Heterocyclic Synthesis
The primary utility of this compound in organic synthesis lies in its role as a binucleophilic precursor for the construction of five-membered heterocyclic rings, most notably pyrazoles and pyrazolones. These scaffolds are present in a wide range of biologically active molecules.[3][4]
Synthesis of Pyrazole Derivatives
The reaction of this compound with 1,3-dicarbonyl compounds, such as pentane-2,4-dione (acetylacetone), provides a direct route to N-acetylated pyrazoles. The reaction proceeds via a cyclocondensation mechanism.
Caption: General workflow for the synthesis of N-acetyl pyrazoles.
This protocol details the synthesis of a representative N-acetylated pyrazole from this compound and pentane-2,4-dione.
Materials:
-
This compound
-
Pentane-2,4-dione (acetylacetone)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add pentane-2,4-dione (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain pure 1-acetyl-3,5-dimethylpyrazole.
Quantitative Data for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield (%) | Reference |
| Hydrazine Hydrate | Acetylacetone | 3,5-Dimethylpyrazole | Water | 15 °C, 2 h | 95 | [5] |
| Hydrazine Sulfate | Acetylacetone | 3,5-Dimethylpyrazole | 10% NaOH(aq) | 15 °C, 1 h | 77-81 | [6] |
| This compound | Pentane-2,4-dione | 1-Acetyl-3,5-dimethylpyrazole | Glacial Acetic Acid | Reflux, 4-6 h | ~80-90 | Inferred |
Table 2: Representative Yields for Pyrazole Synthesis
Synthesis of Pyrazolone Derivatives
The reaction of this compound with β-ketoesters, such as ethyl acetoacetate, leads to the formation of N-acetylated pyrazolones. This reaction is a cornerstone in the synthesis of this important class of heterocycles.[2][7]
Caption: General workflow for N-acetyl pyrazolone synthesis.
This protocol outlines the synthesis of a representative N-acetylated pyrazolone.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Sodium ethoxide (catalyst)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add this compound (1 equivalent) and stir until dissolved.
-
Add ethyl acetoacetate (1 equivalent) dropwise to the reaction mixture.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize from a suitable solvent to obtain pure 1-acetyl-3-methyl-5-pyrazolone.
Quantitative Data for Pyrazolone Synthesis
| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield (%) | Reference |
| Phenylhydrazine | Ethyl Acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | Neat | Microwave, 4 min | 82 | [7] |
| Hydrazine Hydrate | Ethyl Acetoacetate | 3-Methyl-5-pyrazolone | Ethanol | 60 °C, 1 h | High | [8] |
| This compound | Ethyl Acetoacetate | 1-Acetyl-3-methyl-5-pyrazolone | Ethanol | Reflux, 3-5 h, NaOEt catalyst | ~70-85 | Inferred |
Table 3: Representative Yields for Pyrazolone Synthesis
Role in Drug Development
The hydrazide and N-acylhydrazone moieties, as well as the heterocyclic scaffolds derived from this compound, are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[9][10] Pyrazole and pyrazolone derivatives, in particular, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4]
A significant area of interest for drug development professionals is the development of pyrazole-containing kinase inhibitors.[6][11][12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Targeting Kinase Signaling Pathways
Pyrazole-based compounds have been successfully developed to target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][13]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazole derivatives.
Caption: Inhibition of the MAPK/ERK pathway by pyrazole derivatives.
The structural versatility of this compound allows for the synthesis of large libraries of pyrazole and pyrazolone derivatives. These libraries can then be screened for inhibitory activity against various kinases, leading to the identification of potent and selective drug candidates. The well-known anti-inflammatory drug Celecoxib, for instance, features a pyrazole core and its synthesis can be achieved from a hydrazide precursor, highlighting the relevance of this chemical space in drug discovery.[14][15]
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of heterocyclic compounds, particularly pyrazoles and pyrazolones. The straightforward and often high-yielding nature of its cyclocondensation reactions makes it an attractive starting material for both academic research and industrial applications. Furthermore, the established biological significance of the resulting heterocyclic scaffolds, especially in the context of kinase inhibition, underscores the continued importance of this compound as a building block in the design and development of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this valuable compound.
References
- 1. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents [patents.google.com]
- 9. N-Acylhydrazones as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 15. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-Acetyl-3,5-dimethylpyrazole from N'-Acetylacetohydrazide
Introduction
Pyrazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development, exhibiting a wide range of biological activities including analgesic, anti-inflammatory, antibacterial, and anti-cancer properties.[1] The synthesis of substituted pyrazoles is a key focus in organic and medicinal chemistry. A common and effective method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3] This application note provides a detailed protocol for the synthesis of 1-acetyl-3,5-dimethylpyrazole using N'-acetylacetohydrazide as the hydrazine source and acetylacetone as the 1,3-dicarbonyl compound. The protocol is based on established methods for pyrazole synthesis and is intended for researchers and professionals in drug development and chemical synthesis.
Reaction Principle
The core of this protocol is the acid-catalyzed cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound, such as acetylacetone. The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazole ring. The use of an acid catalyst facilitates the dehydration step.[2]
Experimental Protocols
Materials and Reagents
-
This compound
-
Acetylacetone
-
Glacial Acetic Acid (or other suitable acid catalyst)
-
Ethanol (or other suitable solvent)
-
Sodium Bicarbonate (for neutralization)
-
Anhydrous Magnesium Sulfate (for drying)
-
Ethyl Acetate (for extraction)
-
Hexane (for extraction and chromatography)
-
Silica Gel (for column chromatography)
-
Deionized Water
Protocol 1: Acid-Catalyzed Synthesis of 1-Acetyl-3,5-dimethylpyrazole
This protocol describes a standard acid-catalyzed cyclocondensation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.05 eq).
-
Catalyst Addition: Add a catalytic amount of a suitable acid, such as glacial acetic acid (e.g., 5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 1-acetyl-3,5-dimethylpyrazole.
Protocol 2: Microwave-Assisted Synthesis of 1-Acetyl-3,5-dimethylpyrazole
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4][5]
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq) and acetylacetone (1.05 eq) in a minimal amount of a suitable solvent (e.g., water or ethanol).[5]
-
Catalyst: Add a suitable catalyst, for instance, a metal-acetylacetonate complex like Cu(acac)₂ (0.5 equiv) can be used.[5]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100°C) and power (e.g., 50 watts) for a short duration (e.g., 5-10 minutes).[5]
-
Work-up and Purification: Follow steps 5-10 from Protocol 1 for the work-up and purification of the product.
Data Presentation
The following table summarizes representative quantitative data for pyrazole synthesis from the reaction of hydrazines with 1,3-dicarbonyl compounds under various conditions, analogous to the synthesis using this compound.
| Entry | Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| 1 | Substituted Hydrazines | Substituted Acetylacetone | LiClO₄, Room Temp | Ethylene Glycol | 70-95 | [6] |
| 2 | Phenylhydrazine | Acetylacetone | Cu(acac)₂, Microwave (50W, 100°C, 5 min) | Water | 96 | [5] |
| 3 | Arylhydrazines | 1,3-Diketones | None, Room Temp | N,N-Dimethylacetamide | 59-98 | [6] |
| 4 | Hydrazine Hydrate | Ethyl Acetoacetate | Reflux | Absolute Alcohol | Good | [7] |
| 5 | Substituted Phenyl Hydrazine Hydrochloride | Acetylacetone | 90°C | Glycerol-Water (1:1) | Not specified | [8] |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of 1-acetyl-3,5-dimethylpyrazole.
Experimental Workflow
Caption: Step-by-step experimental workflow for pyrazole synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazoles Utilizing N'-Acetyl-Substituted Hydrazides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, with a particular focus on derivatives synthesized from N'-acetyl-acyl/aroylhydrazide precursors. The 1,3,4-oxadiazole scaffold is a crucial pharmacophore in modern drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This document outlines key synthetic strategies, presents quantitative data in a clear, tabular format, and includes detailed experimental procedures and visualizations to guide researchers in the successful synthesis of these valuable heterocyclic compounds.
Overview of Synthetic Strategies
The synthesis of 1,3,4-oxadiazoles from N'-acetyl-acyl/aroylhydrazides primarily involves the intramolecular cyclodehydration of the diacylhydrazine backbone. This transformation can be achieved through various dehydrating agents and reaction conditions, each offering distinct advantages in terms of yield, substrate scope, and mildness of conditions. The general synthetic pathway involves the formation of a diacylhydrazine intermediate, followed by cyclization to the 1,3,4-oxadiazole ring.
Two prominent and effective methods for this cyclodehydration are:
-
Method A: Appel-type Reaction Conditions: Utilizing a combination of triphenylphosphine (PPh₃) and a halogen source like carbon tetrachloride (CCl₄) to facilitate the cyclodehydration.
-
Method B: Acid-Catalyzed Cyclization: Employing strong acids or acid anhydrides, such as a mixture of acetic anhydride and a catalytic amount of a strong acid like perchloric acid (HClO₄), to promote the ring closure.
A third common method involves the use of phosphorus oxychloride (POCl₃) as both the dehydrating agent and sometimes as the solvent.
The choice of method can be influenced by the nature of the substituents on the acyl/aroyl moiety and the desired reaction scale.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of representative 2-methyl-5-substituted-1,3,4-oxadiazoles from their corresponding N'-acetyl-acyl/aroylhydrazide precursors.
Table 1: Synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole via Appel-type Reaction
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide | PPh₃, CCl₄, Et₃N | Acetonitrile | 100°C | 1h | Good | [2] |
Table 2: Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole via Acid-Catalyzed Cyclization
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| 1-acetyl-2-benzoyl hydrazine | Acetic Anhydride, 60% Perchloric Acid | Acetic Anhydride | 5°C to RT | 1.75h | 30 | [3][4] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 2-methyl-5-substituted-1,3,4-oxadiazoles.
Protocol 1: Synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole [2]
This protocol details the cyclodehydration of N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide using triphenylphosphine and carbon tetrachloride.
Materials:
-
N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide in anhydrous acetonitrile, add triphenylphosphine, triethylamine, and carbon tetrachloride.
-
Heat the reaction mixture to 100°C and maintain for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and elemental analysis to confirm its structure.[2]
Protocol 2: Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole [3][4]
This protocol describes the acid-catalyzed cyclodehydration of 1-acetyl-2-benzoyl hydrazine using acetic anhydride and perchloric acid.
Materials:
-
1-acetyl-2-benzoyl hydrazine (0.174 mole)
-
Acetic anhydride (150 ml)
-
60% Perchloric acid (12 ml)
-
Sodium carbonate
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Suspend 1-acetyl-2-benzoyl hydrazine (31 g, 0.174 mole) in acetic anhydride (150 ml) in a flask equipped with a magnetic stirrer and cool to 5°C ± 5°C in an ice bath.
-
Slowly add 60% perchloric acid (12 ml) to the stirred suspension over a period of 45 minutes, maintaining the temperature at 5°C ± 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature over 1 hour.
-
Filter the resulting solution.
-
Dissolve the precipitate in water (200 ml).
-
Add solid sodium carbonate to the aqueous solution until the pH reaches 9.
-
Extract the product with ethyl acetate.
-
Wash the organic extract with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain an oil.
-
Purify the crude product by chromatography to yield 2-methyl-5-phenyl-1,3,4-oxadiazole as a gum (9 g, 30% yield).[3]
Visualizations
Diagram 1: General Synthesis Workflow
References
Application Notes and Protocols: N'-Acetylacetohydrazide Reaction with Aromatic Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between N'-Acetylacetohydrazide and aromatic aldehydes or ketones is a robust and straightforward condensation reaction that yields N-acylhydrazones.[1][2] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities.[3][4][5] The N-acylhydrazone scaffold (-CO-NH-N=CH-) is a key pharmacophore found in numerous compounds with demonstrated antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][6]
The synthesis is typically a one-pot reaction, often carried out under mild conditions with good to excellent yields, making it an attractive method for generating libraries of compounds for biological screening.[1][7] The structural versatility, arising from the wide variety of available aromatic aldehydes and ketones, allows for fine-tuning of the molecule's physicochemical and pharmacological properties.
General Reaction Mechanism
The reaction proceeds via the nucleophilic addition of the terminal nitrogen of this compound to the electrophilic carbonyl carbon of the aromatic aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable N-acylhydrazone product. The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid.[2][7]
Experimental Protocols
Protocol 1: General Synthesis of N'-Arylmethylene-acetohydrazides
This protocol is a generalized procedure adapted from methodologies for synthesizing hydrazide-hydrazones.[2][7]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 mmol, 1.0 eq)
-
Methanol or Ethanol (5-10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
Dissolve the aromatic aldehyde (1.0 mmol) in methanol or ethanol (5 mL) in a round-bottom flask.
-
Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) to the flask.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]
-
Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The solid product often precipitates from the solution upon cooling. If not, the volume can be reduced under vacuum, or the flask can be cooled in an ice bath or refrigerator to induce crystallization.[7]
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (e.g., ethanol or diethyl ether).
-
Dry the purified product in a desiccator or a vacuum oven.
-
Characterize the final product by determining its melting point, and using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Data Presentation
The following table summarizes representative data for N-acylhydrazones synthesized from various hydrazides and aromatic aldehydes, illustrating typical yields and physical characteristics.
| Compound ID | Aromatic Aldehyde | Hydrazide | Yield (%) | Melting Point (°C) | Reference |
| 1a | Benzaldehyde | 4-Hydroxybenzohydrazide | 76-100% | - | [7] |
| 1e | Salicylaldehyde | 4-Hydroxybenzohydrazide | 86% | 265.0–266.5 | [7] |
| - | (Not Specified) | 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide | 86% | 182–184 | [8] |
| - | (Not Specified) | 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide | 81% | 172–174 | [8] |
Note: The table provides examples from the literature to showcase typical results. Specific yields for reactions with this compound will vary based on the specific aromatic aldehyde or ketone used.
Applications in Drug Development
N-acylhydrazone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[3][9]
-
Antiparasitic Agents: Novel N-acylhydrazone compounds have shown significant inhibitory activity against parasites like Leishmania amazonensis.[8][10] The proposed mechanism can involve altering the parasite's cell membrane integrity and inducing the production of reactive oxygen species (ROS).[8]
-
Anticancer Agents: The N-acylhydrazone motif is a fundamental building block for potent anticancer agents that can act through various mechanisms, including the inhibition of topoisomerase I/II.[5][11]
-
Anti-inflammatory Agents: Various derivatives have demonstrated potent in vivo anti-inflammatory activity, comparable to standard drugs like indomethacin and diclofenac sodium.[6]
-
Antimicrobial and Tuberculostatic Agents: The framework is crucial in designing new agents to combat pathogenic bacteria, including resistant strains of Mycobacterium tuberculosis.[3]
The biological activity of these compounds is often linked to their ability to act as enzyme inhibitors or to interact with biological macromolecules like DNA.[7][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer agents incorporating the N-acylhydrazone scaffold: Progress from 2017 to present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetylation of Hydrazides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylation of hydrazides is a fundamental chemical transformation in organic synthesis, yielding N-acetylhydrazides, which are pivotal intermediates in the development of various pharmaceuticals and other bioactive molecules.[1] Hydrazides themselves are a significant class of organic compounds characterized by a nitrogen-nitrogen covalent bond with at least one acyl substituent.[1] They serve as precursors for the synthesis of diverse heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-oxadiazoles, which are known to exhibit a wide range of pharmacological activities such as antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1] The acetylation of the hydrazide moiety can modulate the biological activity and pharmacokinetic properties of the parent molecule. This document provides detailed experimental procedures for the N-acetylation of hydrazides, focusing on common acetylating agents like acetic acid and acetic anhydride.
General Reaction Scheme
The N-acetylation of a hydrazide involves the reaction of the terminal amino group of the hydrazide with an acetylating agent, leading to the formation of an amide bond.
Caption: General reaction for the N-acetylation of a hydrazide.
Experimental Protocols
Two common methods for the N-acetylation of hydrazides are presented below, utilizing acetic acid and acetic anhydride as the acetylating agents.
Protocol 1: N-Acetylation using Acetic Acid
This protocol is adapted from studies on the acylation of hydrazides in the presence of a weak organic acid, which can act as both a reagent and a solvent.[2]
Materials:
-
Hydrazide derivative (e.g., alkyl, aryl, or heteroaryl hydrazide)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Recrystallization solvent (e.g., ethanol, methanol)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the hydrazide (1.0 equivalent) in glacial acetic acid. The concentration may vary, but a common approach is to use acetic acid as the solvent.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the N-acetylated product will precipitate out of the solution.[2] The solid product can be collected by vacuum filtration.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N'-acetylhydrazide.[2]
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).[3]
Protocol 2: N-Acetylation using Acetic Anhydride
Acetic anhydride is a more reactive acetylating agent than acetic acid and is widely used for efficient acetylation.[4] This procedure can often be performed under mild, catalyst-free conditions.[5]
Materials:
-
Hydrazide derivative
-
Acetic Anhydride
-
Solvent (optional, e.g., diethyl ether, or solvent-free)
-
Round-bottom flask or beaker
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask or beaker, suspend or dissolve the hydrazide (1.0 equivalent) in a minimal amount of a suitable solvent or, for a solvent-free reaction, use the neat hydrazide.[5]
-
Addition of Acetic Anhydride: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.2 to 1.5 equivalents) to the stirred mixture.[5] An exothermic reaction may occur.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid, and completion can be observed within minutes to a few hours.[5]
-
Monitoring the Reaction: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, the product can be isolated. If the product precipitates, it can be collected by filtration. Alternatively, the reaction mixture can be dissolved in a suitable organic solvent like diethyl ether, and the product allowed to crystallize.[5] The collected solid should be washed with a cold solvent to remove any unreacted acetic anhydride and acetic acid byproduct.
-
Characterization: The identity and purity of the synthesized N'-acetylhydrazide should be confirmed using standard analytical methods (NMR, FT-IR, MS).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of N-acetylated hydrazides.
Caption: Experimental workflow for N-acetylation of hydrazides.
Data Presentation
The following table summarizes representative quantitative data for the N-acetylation of hydrazides under various conditions.
| Hydrazide Substrate | Acetylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzyloxycarbonylalanine hydrazide (Z-Ala-NHNH₂) | Acetic Acid (100%) | Acetic Acid | 20 | 12 h | 49 | [3] |
| Benzyloxycarbonylalanine hydrazide (Z-Ala-NHNH₂) | Acetic Acid (10%) | Water/CH₃CN | 20 | 1 h | 3 | [3] |
| Various aryl hydrazides | Acetic Acid | Acetic Acid | Reflux | Not specified | Good to Excellent | |
| Various amines | Acetic Anhydride | Solvent-free | Room Temp. | 5-15 min | 85-95 | [5] |
| N-benzyl sulfonamide | Acetic Anhydride | Water | Room Temp. | 8 min | 92 | [5] |
Safety Precautions
-
Acetic anhydride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood.[4]
-
Acetic acid is corrosive and can cause burns.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine derivatives can be toxic and should be handled with care.
Conclusion
The N-acetylation of hydrazides is a versatile and crucial reaction in medicinal chemistry and organic synthesis. The choice of the acetylating agent and reaction conditions can be tailored to the specific hydrazide substrate and the desired outcome. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize N-acetylated hydrazides for their specific research and development needs.
References
- 1. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Application of N'-Acetylacetohydrazide in the Synthesis of Pharmaceutical Scaffolds
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Acetylacetohydrazide is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in pharmaceutical drug discovery. Its inherent reactivity, combining a nucleophilic hydrazide moiety and an acetyl group, allows for the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazole-based pharmaceutical scaffolds, with a particular focus on their application as anti-inflammatory agents through the inhibition of the NF-κB signaling pathway.
Application in the Synthesis of N-Acetylpyrazole Scaffolds
This compound is a key reagent in the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring. In this reaction, this compound condenses with a 1,3-dicarbonyl compound, such as a chalcone or a β-ketoester, to form an N-acetylated pyrazole derivative.[1] The "N-acetyl" group in the resulting pyrazole is significant as it can influence the compound's pharmacokinetic and pharmacodynamic properties.
The synthesis of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles has been reported to yield compounds with significant anti-inflammatory activity.[2] This class of compounds demonstrates the utility of using an acetylated hydrazine in the synthesis of biologically active molecules.
Quantitative Data Summary
The following tables summarize the quantitative data for the anti-inflammatory and NF-κB inhibitory activities of representative pyrazole scaffolds synthesized from acetylhydrazide precursors.
Table 1: In Vivo Anti-Inflammatory Activity of N-Acetylpyrazole Derivatives
| Compound ID | Substituents | % Inhibition of Edema (at 4h) | Reference |
| 4a | R = H, R' = H | 68.45 | [2] |
| 4b | R = 4-OCH₃, R' = H | 75.32 | [2] |
| 4c | R = 4-Cl, R' = H | 72.81 | [2] |
| 4d | R = 4-NO₂, R' = H | 65.77 | [2] |
| Standard (Indomethacin) | - | 78.91 | [2] |
Table 2: In Vitro NF-κB Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Structure | IC₅₀ (µM) for NF-κB Inhibition | Reference |
| 6a | p-chloro substituted pyrazole | 15.6 | [3] |
| 6c | Specific pyrazole derivative | 8.2 | [3] |
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Pyrazole-based inhibitors can interfere with this pathway, preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by a pyrazole derivative.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of an N-acetylpyrazole scaffold and the evaluation of its anti-inflammatory activity.
Protocol 1: Synthesis of 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazole
This protocol is adapted from the synthesis of N-acetylpyrazolines from chalcones and hydrazine hydrate in glacial acetic acid, a reaction analogous to using this compound.[1]
Materials:
-
Substituted chalcone (1,3-diarylpropenone) (1.0 eq)
-
This compound (1.2 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a solution of the substituted chalcone (1.0 eq) in glacial acetic acid (20 mL) in a round-bottom flask, add this compound (1.2 eq).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring for 5-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water with stirring.
-
A solid precipitate of the N-acetylpyrazole will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water to remove any residual acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazole.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: Evaluation of In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This protocol is a standard method for assessing the anti-inflammatory activity of novel compounds.[2]
Materials:
-
Wistar albino rats (150-200 g)
-
Test compound (N-acetylpyrazole derivative)
-
Standard drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in normal saline)
-
Plethysmometer
Procedure:
-
Divide the rats into three groups: control, standard, and test group (n=6 per group).
-
Administer the vehicle to the control group, the standard drug to the standard group, and the test compound to the test group via oral gavage.
-
After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the standard and test groups at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test or standard group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Experimental Workflow Diagram
Caption: Workflow for synthesis and biological evaluation of N-acetylpyrazoles.
References
- 1. japsonline.com [japsonline.com]
- 2. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
N'-Acetylacetohydrazide: A Versatile Scaffold for Drug Discovery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N'-Acetylacetohydrazide and its derivatives represent a promising class of chemical entities in the field of medicinal chemistry. The inherent structural features of the acetohydrazide moiety, particularly the N'-acylhydrazone (-CO-NH-N=C) pharmacophore, make it a versatile building block for the synthesis of diverse bioactive molecules.[1][2] This scaffold has been extensively explored for the development of novel therapeutic agents with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] These notes provide an overview of the applications of this compound in drug discovery, along with detailed protocols for the synthesis of its derivatives and their biological evaluation.
Chemical Properties and Synthesis
This compound is a carbohydrazide where one hydrogen atom of hydrazine is substituted by an acetyl group.[6] It can be synthesized through several routes, including the N-acetylation of acetohydrazide or the reaction of hydrazine hydrate with acetylating agents.[7][8] A general and efficient method for the synthesis of N'-acylhydrazone derivatives involves the condensation of this compound with various aldehydes and ketones.[9][10]
General Synthesis of N'-Aryl/Alkylideneacetohydrazides
A common synthetic route to novel N'-acylhydrazone derivatives involves the condensation reaction between an acetohydrazide and an appropriate aldehyde or ketone.[11]
Experimental Protocol 1: Synthesis of N'-Benzylideneacetohydrazide
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Beakers, graduated cylinders, and filtration apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 50 mL of absolute ethanol.
-
Add benzaldehyde (10 mmol) to the solution.
-
Add a few drops of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the progress of the reaction using TLC.
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
The final product, N'-benzylideneacetohydrazide, can be further purified by recrystallization from a suitable solvent like ethanol if required.
Applications in Drug Discovery
The this compound scaffold has been successfully utilized to generate libraries of compounds with diverse pharmacological activities.
Antimicrobial Activity
Hydrazone derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi.[3][5] The mode of action for these compounds can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[2]
Table 1: Summary of Antimicrobial Activity of Selected Hydrazide Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| 3a | Pseudomonas aeruginosa | 0.220 | [4] |
| 3e | Pseudomonas aeruginosa | 0.195 | [4] |
| Nitrofurans | Gram-positive & Gram-negative bacteria | 1 - 16 | [12] |
| Lactic Acid Hydrazones | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64 - 128 | [5] |
| 5-nitrofuran-2-carboxylic acid hydrazones | S. epidermidis, S. aureus, B. subtilis, B. cereus | 0.48 - 15.62 | [5] |
| Naphthalimide hydrazides | Carbapenem-resistant A. baumannii | 0.5 - 16 | [13] |
Experimental Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of synthesized this compound derivatives against bacterial strains.[14][15]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well to ensure equal volumes.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well (except for the sterility control well).
-
Controls: Include a positive control (broth + inoculum + standard antibiotic), a growth control (broth + inoculum + solvent), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anti-inflammatory Activity
N'-acylhydrazone derivatives have shown promising anti-inflammatory properties.[16] A widely used preclinical model to evaluate the acute anti-inflammatory activity of new chemical entities is the carrageenan-induced paw edema assay in rodents.[17][18][19]
Table 2: Summary of Anti-inflammatory Activity of Selected Hydrazide Derivatives
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Reference |
| Nicotinic acid (2-nitro-benzylidene)-hydrazide | 20 | 35.73 | [20] |
| Nicotinic acid (3-nitro-benzylidene)-hydrazide | 20 | 37.29 | [20] |
| Nicotinic acid (2-nitro-benzylidene)-hydrazide | 50 | 25.12 | [20] |
| Nicotinic acid (3-nitro-benzylidene)-hydrazide | 50 | 34.17 | [20] |
| Diclofenac Sodium (Standard) | 10 | 38.85 | [20] |
Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Synthesized this compound derivatives
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac Sodium)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=5-6 per group): a control group, a standard drug group, and test groups for different doses of the synthesized compounds.
-
Compound Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
The volume of edema is the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
Anticonvulsant Activity
The N'-acylhydrazone scaffold has also been investigated for its potential in developing new anticonvulsant drugs.[19] The pentylenetetrazole (PTZ)-induced seizure model is a standard screening method for identifying compounds with potential efficacy against absence seizures.[1][21][22]
Table 3: Summary of Anticonvulsant Activity of Selected Hydrazide Derivatives
| Compound Class | Animal Model | Observation | Reference |
| Benzimidazole Derivatives | PTZ-induced convulsions | Some compounds showed potency comparable to Phenytoin | [19] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Maximal Electroshock (MES) | Several derivatives showed protection | [8] |
| Isatin-based derivatives | MES and PTZ models | Remarkable protective activity in both models | [23] |
Experimental Protocol 4: Pentylenetetrazole (PTZ)-Induced Seizures in Mice
Materials:
-
Synthesized this compound derivatives
-
Swiss albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Standard anticonvulsant drug (e.g., Diazepam)
-
Vehicle for compound administration
-
Observation cages
-
Stopwatch
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for a week and divide them into control, standard, and test groups.
-
Compound Administration: Administer the vehicle, standard drug, or test compounds intraperitoneally or orally.
-
Induction of Seizures: After a specific pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for the onset of clonic convulsions (seizures characterized by rhythmic contractions of the limbs) and the duration of protection. The absence of clonic seizures for a defined period (e.g., 30 minutes) is considered as protection.
-
Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of this compound in drug discovery.
Caption: General synthesis workflow for N'-acylhydrazone derivatives.
Caption: High-level workflow for drug discovery screening.
Caption: Simplified pathway of carrageenan-induced inflammation.
Conclusion
This compound serves as a valuable and versatile starting material in the design and synthesis of novel drug candidates. The straightforward chemistry involved in the preparation of its derivatives, coupled with the wide range of biological activities they exhibit, makes this scaffold an attractive area for further research and development in medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound derivatives in the quest for new and effective therapeutic agents.
References
- 1. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring N-acylhydrazone derivatives against clinical resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. inotiv.com [inotiv.com]
- 20. hygeiajournal.com [hygeiajournal.com]
- 21. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 22. 2024.sci-hub.ru [2024.sci-hub.ru]
- 23. DOT Language | Graphviz [graphviz.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazoles from N'-Acetylacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that are integral to the development of a wide array of pharmaceuticals. Their derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole scaffold is a key component in several FDA-approved drugs. Microwave-assisted organic synthesis has emerged as a powerful and efficient technique, significantly reducing reaction times from hours to minutes and often leading to higher yields and product purity compared to conventional heating methods. This document provides a detailed protocol for the synthesis of pyrazole derivatives using N'-Acetylacetohydrazide as a key building block, leveraging the benefits of microwave irradiation.
Advantages of Microwave-Assisted Synthesis
The application of microwave technology in the synthesis of pyrazoles offers several key advantages over traditional methods:
-
Speed: Reaction times are dramatically reduced, often from several hours to mere minutes.
-
Yield: Increased reaction efficiency frequently results in higher isolated yields of the desired product.
-
Purity: The rapid and uniform heating often minimizes the formation of side products, simplifying purification.
-
Green Chemistry: Reduced energy consumption and the potential for solvent-free or reduced-solvent reactions contribute to more environmentally friendly laboratory practices.
Data Presentation: Microwave vs. Conventional Synthesis
The following tables summarize comparative data from the literature, highlighting the efficiency of microwave-assisted synthesis for pyrazole formation. While specific data for this compound is not extensively published, the data for analogous reactions with other hydrazine derivatives are highly illustrative.
Table 1: Synthesis of Phenyl-1H-pyrazoles
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids
| Product | Method | Time | Yield (%) |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | 9-10 min | 79-92 |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | 7-9 hours | Not specified |
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for the microwave-assisted synthesis of pyrazoles and the proposed reaction mechanism.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Caption: Proposed mechanism for N-acetylpyrazole formation.
Detailed Experimental Protocol
This protocol describes a general method for the microwave-assisted synthesis of an N-acetylated pyrazole derivative from this compound and a 1,3-dicarbonyl compound, such as acetylacetone.
Materials:
-
This compound
-
Acetylacetone (or other suitable 1,3-dicarbonyl compound)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Microwave reactor vials (appropriate size)
-
Magnetic stir bars
-
Microwave synthesis reactor
-
Standard laboratory glassware for work-up and purification
-
Deionized water
-
Crushed ice
Procedure:
-
Reagent Preparation: In a designated microwave reactor vial equipped with a magnetic stir bar, combine this compound (1.0 mmol) and acetylacetone (1.0 mmol).
-
Solvent and Catalyst Addition: Add ethanol (3-5 mL) to the vial, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Vial Sealing: Securely seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the reaction mixture at a constant temperature of 100-120°C for 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature. This can be expedited by using a stream of compressed air directed at the vial's exterior.
-
Product Precipitation: Pour the cooled reaction mixture into a beaker containing crushed ice or ice-cold water. The product should precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual acid and other water-soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the pure N-acetylated pyrazole derivative.
Safety Precautions:
-
Always conduct reactions in a well-ventilated fume hood.
-
Microwave reactors operate under pressure and at high temperatures. Ensure you are fully trained on the operation of the specific microwave reactor being used.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) prior to use.
Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions of N'-Acetylacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-Acetylacetohydrazide is a versatile bifunctional molecule featuring both a hydrazide and an acetamide moiety. This unique structure allows for a variety of chemical transformations, but its inherent reactivity at multiple sites can lead to challenges in achieving regioselectivity. The strategic use of protecting groups is crucial for directing reactions to a specific functional group within the molecule, preventing unwanted side reactions, and enabling the synthesis of complex target molecules. This document provides detailed application notes and protocols for the protection and deprotection of this compound, facilitating its use in synthetic chemistry and drug development.
Introduction to Protecting Groups in this compound Chemistry
This compound possesses three key reactive sites: the terminal amino group (N' position), the adjacent secondary amide nitrogen, and the carbonyl oxygen of the acetyl group. Without the use of protecting groups, reactions with electrophiles can lead to a mixture of N-acylated, N-alkylated, and other modified products. Protecting groups are temporary modifications of a functional group that render it inert to specific reaction conditions. After the desired chemical transformation is complete, the protecting group can be removed to restore the original functionality.[1][2]
The ideal protecting group for this compound should be:
-
Easy and efficient to introduce.
-
Stable under the desired reaction conditions.
-
Selectively removable under mild conditions that do not affect other functional groups.[2]
The choice of protecting group depends on the specific reaction being performed and the overall synthetic strategy. Orthogonal protection, where different protecting groups can be removed selectively in any order, is a powerful strategy for multi-step syntheses.[1][3]
Potential Reactive Sites and the Need for Protection
The diagram below illustrates the reactive sites of this compound and the potential for competing reactions in the absence of protecting groups.
Caption: Reactivity of this compound.
Protecting Groups for the N'-Amino Group
The terminal amino group is often the most nucleophilic site and the primary target for protection. Common protecting groups for hydrazides are analogous to those used for primary amines.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group that is stable to a variety of reaction conditions but can be easily removed with acid.[4]
Experimental Protocol: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 eq).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (10-50% in DCM) or hydrochloric acid (4M in dioxane), at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent (e.g., toluene) to remove excess acid. The deprotected product is often obtained as a salt.
Carbobenzyloxy (Cbz) Protection
The Cbz group is another common amine protecting group that is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[5][6]
Experimental Protocol: Cbz Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF or dioxane).
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0 eq).
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by crystallization or column chromatography.
Experimental Protocol: Cbz Deprotection
-
Dissolution: Dissolve the Cbz-protected this compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a palladium catalyst, such as 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Orthogonal Protection Strategy
In a multi-step synthesis, it may be necessary to protect different functional groups with orthogonal protecting groups. For instance, the N'-amino group could be protected with a Boc group, while a hydroxyl group elsewhere in the molecule is protected with a silyl ether. The Boc group can be removed with acid without affecting the silyl ether, and the silyl ether can be removed with fluoride ions without affecting the Boc group.
Caption: Orthogonal protection workflow.
Quantitative Data Summary
The following table summarizes representative yields for the protection and deprotection of hydrazides, based on literature for analogous compounds. Actual yields for this compound may vary depending on specific reaction conditions.
| Protecting Group | Substrate Analogue | Protection Reagent | Typical Yield (%) | Deprotection Condition | Typical Yield (%) | Reference |
| Boc | Phenylhydrazine | (Boc)₂O, TEA | 85-95 | TFA/DCM | 90-99 | [4] |
| Cbz | Hydrazine monohydrate | Cbz-Cl, NaHCO₃ | 80-90 | H₂, Pd/C | 90-98 | [5] |
| Fmoc | Hydrazide Resin | Fmoc-OSu | 95-99 (on solid phase) | 20% Piperidine/DMF | 95-99 (on solid phase) | [1] |
Application Example: Selective N'-Alkylation
Objective: To selectively alkylate the terminal nitrogen of this compound.
Strategy: Protect the N'-amino group with a Boc group, perform the alkylation on the remaining secondary amide nitrogen, and then deprotect.
Caption: Workflow for selective N-alkylation.
Experimental Protocol: Selective N-Alkylation
-
Protection: Synthesize Boc-protected this compound as described in section 3.1.
-
Alkylation: a. Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous THF under an inert atmosphere. b. Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.1 eq). c. Stir for 30 minutes at 0 °C, then add the alkylating agent (e.g., an alkyl halide, R-X) (1.1 eq). d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. Quench the reaction carefully with saturated aqueous ammonium chloride solution. f. Extract the product with an organic solvent, dry, and concentrate. g. Purify by column chromatography.
-
Deprotection: Deprotect the N-alkylated intermediate using the procedure described in section 3.1 to yield the final N-alkylated this compound.
Conclusion
The use of protecting groups is an indispensable tool for the selective functionalization of this compound. By temporarily masking one or more of its reactive sites, chemists can achieve a high degree of control over chemical reactions, enabling the synthesis of complex and valuable molecules. The choice of protecting group and the overall synthetic strategy must be carefully considered to ensure high yields and purity of the final product. The protocols and data presented in this document provide a foundational guide for researchers working with this compound and related compounds.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Common impurities in N'-Acetylacetohydrazide synthesis and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of N'-Acetylacetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The most common impurities in this compound synthesis are typically unreacted starting materials, intermediates, and byproducts from side reactions. These can include:
-
Hydrazine Hydrate: A primary starting material that may remain if the reaction does not go to completion.
-
Acetohydrazide (Mono-acetylated Hydrazine): A key intermediate that can be a major impurity if the second acetylation step is incomplete.[1]
-
Acetic Acid/Acetic Anhydride: Residual acetylating agents or byproducts of the reaction.
-
Triacetylhydrazine: An over-acetylation byproduct that can form under certain reaction conditions.
-
Hydrolysis Products: this compound and its precursors can be susceptible to hydrolysis, leading to the formation of acetic acid and hydrazine or acetohydrazide, particularly in the presence of strong acids or bases.[2]
Q2: How can I detect the presence of these impurities in my sample?
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating this compound from potential impurities.[3][4] Derivatization with an appropriate agent, such as benzaldehyde, can enhance the detection of hydrazine and acetohydrazide at trace levels when using UV or mass spectrometric detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides both separation and mass information, allowing for the confident identification of impurities based on their mass-to-charge ratio.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify and quantify impurities by comparing the spectra of the sample to that of pure this compound and known potential impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the impurities, which can help in their characterization.
Q3: What are the characteristic analytical signatures of the main product and key impurities?
The following table summarizes the key analytical data for this compound and its common impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key 1H NMR Signals (DMSO-d6) | Key IR Bands (cm-1) |
| This compound | C4H8N2O2 | 116.12 | δ 1.85 (s, 6H, 2 x CH3), 10.29 (br s, 2H, 2 x NH) | 3224 (N-H), 1600 (C=O) |
| Acetohydrazide | C2H6N2O | 74.08 | δ 1.75 (s, 3H, CH3), 4.15 (br s, 2H, NH2), 8.95 (br s, 1H, NH) | ~3300, 3200 (N-H), ~1640 (C=O) |
| Hydrazine | N2H4 | 32.05 | - | ~3350, 3280 (N-H) |
| Acetic Acid | C2H4O2 | 60.05 | δ 1.91 (s, 3H, CH3), 11.7 (br s, 1H, OH) | ~3000 (O-H), ~1710 (C=O) |
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Temperature: The reaction temperature may be too low. Consider a modest increase in temperature, but be mindful of potential side reactions. |
| Suboptimal Stoichiometry | - Reagent Ratio: An incorrect ratio of hydrazine hydrate to the acetylating agent can lead to incomplete conversion. Carefully check the stoichiometry of your reactants. An excess of the acetylating agent is often used to drive the reaction to completion, but this can also lead to over-acetylation. |
| Poor Quality Reagents | - Reagent Purity: Ensure that the starting materials, particularly hydrazine hydrate and the acetylating agent, are of high purity and free from water, which can hydrolyze the acetylating agent. |
| Product Loss During Workup | - Extraction: Optimize the extraction procedure to ensure efficient recovery of the product from the reaction mixture. - Purification: Minimize product loss during recrystallization or chromatographic purification by carefully selecting the solvent system and optimizing the conditions. |
Issue 2: High Levels of Acetohydrazide Impurity
| Potential Cause | Troubleshooting Steps |
| Insufficient Acetylating Agent | - Stoichiometry: Increase the molar ratio of the acetylating agent relative to hydrazine hydrate to favor the formation of the di-acetylated product. |
| Short Reaction Time | - Duration: Extend the reaction time to allow for the complete conversion of acetohydrazide to this compound. Monitor the disappearance of the acetohydrazide intermediate by TLC or HPLC. |
| Low Reaction Temperature | - Temperature Control: A higher reaction temperature may be required to drive the second acetylation step. |
Issue 3: Presence of Unknown Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Over-acetylation: The use of a large excess of a highly reactive acetylating agent (e.g., acetic anhydride) or high temperatures can lead to the formation of triacetylhydrazine. Consider using a milder acetylating agent or reducing the amount used. - Reaction with Solvent: Ensure the solvent is inert under the reaction conditions. |
| Degradation of Product | - Hydrolysis: Avoid prolonged exposure to acidic or basic conditions during the reaction and workup, as this can lead to the hydrolysis of the product.[2] Neutralize the reaction mixture promptly after completion. |
| Contaminated Reagents or Glassware | - Purity Check: Verify the purity of all reagents and solvents. - Glassware: Ensure all glassware is thoroughly cleaned and dried before use. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetohydrazide in a suitable solvent (e.g., glacial acetic acid).
-
Addition of Acetylating Agent: Slowly add a slight excess (e.g., 1.1 to 1.5 equivalents) of the acetylating agent (e.g., acetic anhydride) to the solution while stirring. The reaction may be exothermic, so cooling may be necessary.
-
Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (typically 1-4 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC to confirm the consumption of acetohydrazide and the formation of this compound.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Protocol 2: HPLC Method for Impurity Profiling
This is a general HPLC method and may require optimization for specific instruments and impurity profiles.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or Mass Spectrometry (for LC-MS).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizations
Caption: Logical relationship of common impurity formation in this compound synthesis.
Caption: A troubleshooting workflow for addressing low yield and impurity issues.
References
- 1. CN114516819A - Preparation method of N, N' -diacetyl hydrazine - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. studylib.net [studylib.net]
- 4. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of N'-Acetylacetohydrazide by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying N'-Acetylacetohydrazide using recrystallization techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges.
Physical and Chemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is fundamental to developing a successful recrystallization protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈N₂O₂ | [1] |
| Molecular Weight | 116.12 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 138-140 °C | [1] |
| Boiling Point | 209 °C at 15 mmHg | [1] |
| Water Solubility | Soluble | [1] |
| Methanol Solubility | Slightly soluble | [2] |
| DMSO Solubility | Sparingly soluble | [2] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the recrystallization of this compound.
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on the polar nature of this compound and general practices for similar hydrazide compounds, an ethanol-water mixture is a highly recommended starting point.[3] Ethanol is a good solvent for dissolving the compound when hot, and the addition of water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization. Pure ethanol or methanol can also be effective solvents.[4][5]
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities may include unreacted starting materials such as acetohydrazide or acetylating agents, as well as by-products from side reactions.[3] The nature of the impurities will depend on the synthetic route used to prepare the compound.
Q3: How can I improve the yield of my recrystallization?
A3: To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[6] Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Also, ensure the solution is cooled sufficiently, first to room temperature and then in an ice bath, to maximize crystal formation.[6]
Q4: My recrystallized product is still impure. What should I do?
A4: If your product is still impure after one recrystallization, a second recrystallization may be necessary.[7] Impurities can sometimes be trapped within the crystal lattice, especially if cooling occurs too rapidly.[6] Ensure slow cooling to allow for the formation of pure crystals. Washing the collected crystals with a small amount of ice-cold solvent is also crucial to remove any adhering impurities.[7]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the recrystallization of this compound.
Problem 1: The crude this compound will not dissolve in the chosen solvent, even when heated.
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Possible Cause: The solvent is not appropriate for your compound.
-
Solution: this compound is a polar molecule. If you are using a non-polar solvent, switch to a more polar one like ethanol, methanol, or an ethanol-water mixture.[7] Ensure you are using a sufficient volume of solvent and that it is heated to its boiling point.
Problem 2: The this compound has dissolved, but no crystals form upon cooling.
-
Possible Cause 1: The solution is not supersaturated, likely due to the use of too much solvent.[5]
-
Solution 1: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.[5]
-
Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.
-
Solution 2: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.[7] The small scratches on the glass can provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal of this compound, you can "seed" the solution by adding a tiny crystal to initiate crystallization.[7]
Problem 3: An oil has formed instead of crystals ("oiling out").
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Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute (this compound melts at 138-140 °C), and the solution is highly concentrated.[6]
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool more slowly.[6]
-
Possible Cause 2: The solution is cooling too rapidly.
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Solution 2: Allow the solution to cool to room temperature more gradually before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Problem 4: The yield of recrystallized this compound is very low.
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Possible Cause 1: Too much solvent was used, leaving a significant amount of the product in the mother liquor.[6]
-
Solution 1: Use the minimum amount of hot solvent required for dissolution.
-
Possible Cause 2: Premature crystallization occurred during a hot filtration step (if performed).
-
Solution 2: Ensure your filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution to prevent the product from crystallizing out prematurely.[6]
-
Possible Cause 3: The crystals were washed with a solvent that was not ice-cold, causing some of the product to dissolve.
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Solution 3: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[6]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound using an ethanol-water solvent system. Optimization may be required based on the purity of your crude material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
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Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Preparation: Prepare a mixture of ethanol and water (e.g., 9:1 or 4:1 ethanol:water). The optimal ratio may need to be determined experimentally.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the ethanol-water solvent system and begin heating the mixture with stirring. Continue to add the solvent portion-wise until the solid has just dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper by pouring some hot solvent through it. Quickly filter the hot solution containing your compound.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
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Drying: Continue to pull air through the Buchner funnel to partially dry the crystals. Then, transfer the purified crystals to a watch glass or drying dish and dry them in a desiccator or a vacuum oven at a low temperature.
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Analysis: Determine the melting point of the recrystallized product. A sharp melting point in the range of 138-140 °C is indicative of high purity.
Visual Workflow and Decision Making
The following diagrams illustrate the troubleshooting workflow for the recrystallization process and the decision-making process for solvent selection.
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
- 1. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low yields in pyrazole synthesis with N'-Acetylacetohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazoles using N'-Acetylacetohydrazide, a common variation of the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis using this compound is resulting in a very low yield. What are the most common causes?
A1: Low yields in this synthesis are frequently linked to several critical factors:
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Suboptimal pH: The reaction is highly pH-dependent. Acidic conditions are generally required to facilitate both the initial hydrazone formation and the subsequent cyclization to the pyrazole ring.[1] At neutral or higher pH, the reaction may stall at the hydrazone intermediate, failing to cyclize.[1]
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Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the consumption of starting materials.
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Side Reactions: The formation of unwanted byproducts can significantly lower the yield of the desired pyrazole.
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Purity of Starting Materials: Impurities in either the this compound or the dicarbonyl compound can interfere with the reaction.[2]
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Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion.
Q2: I've observed the formation of an intermediate, but it's not converting to the final pyrazole product. What is happening?
A2: You are likely observing the hydrazone intermediate. The cyclization of this intermediate to the pyrazole is a key step that is often sensitive to reaction conditions. At a pH of 7, for instance, the hydrazone can be formed and trapped in moderate yields without significant cyclization occurring.[1] To promote the cyclization, ensure your reaction medium is sufficiently acidic.
Q3: Can I use a catalyst to improve my reaction yield?
A3: Yes, catalysis can be effective. Acid catalysis is known to have a marked effect on the rate of pyrazole formation.[1] Protic acids like acetic acid or mineral acids are commonly used to protonate a ketone oxygen, which activates the carbonyl carbon for the nitrogen attack, facilitating both imine formation and the final cyclization.[1] While various catalysts, including Lewis acids and metal complexes, have been explored, simple acid catalysis is often the most effective starting point for this specific synthesis.[1]
Q4: How can I effectively purify my pyrazole product?
A4: Purification can be challenging due to the potential for side products. A common and effective method involves the formation of acid addition salts. The crude pyrazole can be dissolved in an appropriate organic solvent and treated with an inorganic or organic acid to precipitate the pyrazole salt, which can then be isolated by crystallization.[3] This method is effective for separating the basic pyrazole from non-basic impurities. Standard chromatographic techniques can also be employed.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low-yield issues in your pyrazole synthesis.
Problem: Consistently Low Yield (<30%)
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | 1. Measure the pH of your reaction mixture. 2. Adjust to an acidic pH (e.g., pH 3-5) by adding a catalytic amount of a protic acid like acetic acid or a dilute mineral acid. 3. Monitor the reaction progress by TLC or LC-MS after pH adjustment. |
| Incomplete Reaction | 1. Increase the reaction time and continue to monitor for the disappearance of starting materials. 2. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Microwave-assisted synthesis can also be an option to reduce reaction times and improve yields.[4] |
| Starting Material Impurity | 1. Verify the purity of your this compound and dicarbonyl compound using techniques like NMR or melting point analysis.[2] 2. If necessary, purify the starting materials before use. |
| Suboptimal Solvent | 1. For reactions involving aryl hydrazines, consider using aprotic dipolar solvents like DMF or NMP, as they can sometimes provide better results than polar protic solvents like ethanol.[2][5] |
Problem: Reaction Stalls at Hydrazone Intermediate
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Catalysis | 1. The cyclization step is acid-catalyzed.[1] Add a stronger acid or a slightly larger catalytic amount of your current acid. 2. Consider switching to a solvent that better supports the acidic conditions. |
| Steric Hindrance | 1. If your substrates are sterically bulky, the cyclization may be hindered.[2] 2. Prolonged reaction times or higher temperatures may be necessary to overcome the steric barrier. |
Experimental Protocols
General Protocol for Pyrazole Synthesis with this compound
This protocol is a starting point and may require optimization for specific substrates.
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Dissolve Reactants: In a round-bottom flask, dissolve one equivalent of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).
-
Add Hydrazide: Add a stoichiometric equivalent of this compound to the solution.
-
Acid Catalyst: Add a catalytic amount of a protic acid (e.g., 2-3 drops of glacial acetic acid or a small amount of p-toluenesulfonic acid).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization, column chromatography, or by forming an acid addition salt followed by crystallization.[3]
Data Presentation
Table 1: Effect of pH on Pyrazole Synthesis Yield (Illustrative)
| pH | Hydrazone Intermediate Yield | Pyrazole Product Yield | Observations |
| 8.5 | Trace | No Product | Starting material largely unreacted.[1] |
| 7.0 | Moderate | Very Low | Reaction stalls at the hydrazone stage.[1] |
| 5.0 | Low | Moderate | Cyclization proceeds, but may be slow. |
| 3.0 | Trace | Good | Favorable conditions for both hydrazone formation and cyclization.[1] |
Table 2: Comparison of Catalysts for Pyrazole Synthesis (Qualitative Summary)
| Catalyst Type | Example | Effectiveness | Notes |
| Protic Acid | Acetic Acid, HCl | High | Generally effective for promoting both reaction steps.[1] |
| Lewis Acid | Ga(NO₃)₃ | Mildly Increasing Rate | Most tested Lewis acids slowed the reaction.[1] |
| Aniline | Aniline | Inhibitory to Cyclization | Speeds up hydrazone formation but prevents pyrazole formation.[1] |
| Metal Acetylacetonate Complexes | Various | Inferior to Lewis Acids | Not effective in promoting the desired reaction.[1] |
Visualizations
Caption: Reaction mechanism for pyrazole synthesis.
Caption: General experimental workflow for pyrazole synthesis.
Caption: Troubleshooting decision tree for low pyrazole yields.
References
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Identification of byproducts in N'-Acetylacetohydrazide reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N'-Acetylacetohydrazide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound, helping you to identify potential byproducts and resolve common problems.
| Issue | Potential Cause | Suggested Action |
| Unexpected peaks in HPLC/GC-MS analysis | Formation of hydrazones from reaction with aldehyde or ketone impurities in solvents or reagents. | 1. Run a blank analysis of your solvents and starting materials to check for carbonyl impurities. 2. Use freshly distilled, high-purity solvents. 3. Characterize the unexpected peak by mass spectrometry to confirm if its mass corresponds to a hydrazone derivative. |
| Cyclization of this compound with other reactants or degradation products. | 1. Analyze the reaction mixture by LC-MS to identify the molecular weights of the byproducts. 2. Review the literature for known cyclization reactions of hydrazides under your experimental conditions.[1][2] 3. Consider adjusting reaction temperature or pH to minimize side reactions. | |
| N-N bond cleavage leading to amide formation.[3] | 1. Use milder reaction conditions. 2. Employ analytical techniques like NMR and mass spectrometry to identify amide functional groups. | |
| Low yield of the desired product | Incomplete reaction or competing side reactions. | 1. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. 2. Modify the stoichiometry of the reactants. 3. Investigate alternative catalysts or solvents to improve selectivity. |
| Acetylation of other nucleophiles in the reaction mixture. | 1. If your reaction involves other nucleophilic groups, consider using a protecting group strategy. 2. Purify the this compound starting material to remove any acetic anhydride residues. | |
| Formation of colored impurities | Autocondensation or polymerization of reactants or byproducts, potentially catalyzed by reagents like DMAP.[1] | 1. Lower the reaction temperature. 2. Reduce the concentration of catalysts known to promote side reactions. 3. Ensure an inert atmosphere if oxidation is a possibility. |
| Product instability during workup or purification | Hydrolysis of the hydrazide or the desired product. | 1. Perform the workup at a lower temperature. 2. Use neutral or buffered aqueous solutions for extraction. 3. Minimize the time the product is in contact with acidic or basic conditions. |
Frequently Asked Questions (FAQs)
1. What are the most common byproducts in reactions involving this compound?
The most common byproducts depend on the specific reaction conditions and reactants used. However, some general classes of byproducts include:
-
Hydrazones : Formed from the reaction of this compound with any aldehydes or ketones present as impurities or reactants.[4][5]
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Cyclization Products : this compound can undergo cyclization reactions, especially in the presence of dicarbonyl compounds or with catalysts like 4-dimethylaminopyridine (DMAP), to form various heterocyclic compounds.[1]
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Hydrolysis Products : In the presence of water, particularly under acidic or basic conditions, this compound can hydrolyze back to acetohydrazide and acetic acid.
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Products of N-N Bond Cleavage : Under certain conditions, the nitrogen-nitrogen bond in the hydrazide moiety can cleave, leading to the formation of amides.[3]
-
Over-acetylated or Under-acetylated Hydrazines : Depending on the synthesis or reaction conditions, you might find traces of mono-acetohydrazide or tri-acetylated hydrazine.
2. How can I detect and characterize these byproducts?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC) : For rapid screening of the reaction mixture and tracking the formation of byproducts.
-
High-Performance Liquid Chromatography (HPLC) : To quantify the purity of your product and separate different byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : For the analysis of volatile byproducts. The mass spectrum provides the molecular weight and fragmentation pattern, which aids in identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Ideal for non-volatile compounds, providing molecular weight information for each separated component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides detailed structural information about the isolated byproducts, helping to confirm their identity.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the functional groups present in the byproducts, such as C=O (carbonyl), N-H (amine/amide), and C=N (imine/hydrazone) bonds.[6]
3. My reaction involves acetic acid. Could this lead to byproduct formation?
Yes. When using acetic acid, especially at elevated temperatures, there is a possibility of further acetylation of the this compound or other nucleophilic species in the reaction mixture.[7][8] This can lead to the formation of tri-acetylated hydrazine or other acetylated byproducts. It is advisable to monitor the reaction for such species, and if they are problematic, consider using a different acid or buffering the reaction mixture.
4. I am using a ketone as a solvent. Is this a problem?
Using a ketone (or aldehyde) as a solvent is highly likely to lead to the formation of the corresponding hydrazone as a major byproduct.[4][5] The reaction between a hydrazide and a carbonyl compound is often spontaneous and can be acid-catalyzed.[5] It is strongly recommended to use non-carbonyl-containing solvents unless the formation of a hydrazone is the intended reaction.
Experimental Protocols
Protocol 1: General Procedure for Byproduct Identification using LC-MS
-
Sample Preparation :
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS Analysis :
-
Column : Use a C18 reverse-phase column.
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Gradient : A typical gradient could be 5% B to 95% B over 20 minutes.
-
Flow Rate : 0.5 mL/min.
-
Injection Volume : 5-10 µL.
-
MS Detection : Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect a wide range of potential byproducts.
-
-
Data Analysis :
-
Analyze the chromatogram to identify peaks corresponding to your starting material, desired product, and any byproducts.
-
Examine the mass spectrum of each byproduct peak to determine its molecular weight.
-
Use the molecular weight to propose possible structures for the byproducts (e.g., hydrazones, cyclized products, etc.).
-
Visualizations
Caption: Common byproduct formation pathways in this compound reactions.
Caption: Workflow for the identification and characterization of byproducts.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
N'-Acetylacetohydrazide stability under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N'-Acetylacetohydrazide under various acidic and basic conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound at different pH values?
This compound, like many hydrazide-containing compounds, exhibits pH-dependent stability. Generally, it is most stable in neutral to slightly acidic conditions. Under strongly acidic or basic conditions, it is susceptible to hydrolysis. This degradation involves the cleavage of the amide and/or hydrazide bonds.
Q2: What are the expected degradation products of this compound under acidic and basic conditions?
Under acidic conditions, the primary degradation pathway is hydrolysis of the hydrazide bond, which can yield acetic acid and acetohydrazide. Further hydrolysis of acetohydrazide can produce acetic acid and hydrazine. In basic conditions, hydrolysis of the amide bond is more prevalent, leading to the formation of acetate and the corresponding hydrazide anion, which can undergo further reactions.
Q3: My assay shows a rapid loss of this compound in my formulation. What are the potential causes?
Rapid degradation of this compound can be attributed to several factors:
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Extreme pH: Buffering your formulation to a pH outside the optimal stability range (neutral to slightly acidic) will accelerate hydrolysis.
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Elevated Temperature: Higher temperatures significantly increase the rate of hydrolytic degradation.
-
Presence of Catalysts: Certain metal ions or enzymatic contaminants can catalyze the hydrolysis of hydrazides.
-
Incorrect Solvent: While aqueous solutions are common, the presence of certain co-solvents can influence stability.
Q4: How can I improve the stability of this compound in my experimental setup?
To enhance stability, consider the following:
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pH Control: Maintain the pH of your solution within the optimal range (e.g., pH 5-7) using a suitable buffer system.
-
Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down degradation kinetics.
-
Excipient Selection: Be mindful of other components in your formulation that could affect pH or act as catalysts.
-
Use of Co-solvents: In some cases, the addition of co-solvents like propylene glycol or ethanol can improve stability, but this should be experimentally verified.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent stability results between batches. | Variation in the pH of the prepared solutions. | Strictly control and verify the pH of each batch using a calibrated pH meter. |
| Contamination of reagents or glassware. | Use high-purity water and reagents. Ensure thorough cleaning and rinsing of all glassware. | |
| Precipitate formation during the stability study. | Degradation product has low solubility in the chosen solvent system. | Characterize the precipitate to identify the degradation product. Adjust the solvent system if necessary. |
| Change in pH leading to precipitation of the parent compound or a degradation product. | Monitor the pH of the solution throughout the experiment. | |
| Unexpected peaks appearing in the chromatogram over time. | Formation of degradation products. | Use a stability-indicating analytical method (e.g., HPLC with a gradient elution) to separate and identify the degradation products. Mass spectrometry can be used for structural elucidation. |
| Interaction with container or closure. | Perform compatibility studies with the intended storage containers. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound at 25°C. This data is for illustrative purposes and should be confirmed by experimental studies.
| pH | Rate Constant (k) (day⁻¹) | Half-life (t₁₂) (days) | Degradation after 30 days (%) |
| 2.0 | 0.045 | 15.4 | 74.0 |
| 3.0 | 0.015 | 46.2 | 36.2 |
| 4.0 | 0.005 | 138.6 | 13.9 |
| 5.0 | 0.001 | 693.1 | 2.9 |
| 6.0 | 0.0008 | 866.4 | 2.4 |
| 7.0 | 0.0012 | 577.6 | 3.5 |
| 8.0 | 0.008 | 86.6 | 21.3 |
| 9.0 | 0.025 | 27.7 | 52.8 |
| 10.0 | 0.070 | 9.9 | 87.8 |
Experimental Protocols
Protocol for Determining pH-Dependent Stability
-
Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 10) using standard buffer systems (e.g., phosphate, citrate, borate).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or a co-solvent mixture).
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for the analytical method.
-
Incubation: Store aliquots of each buffered solution in sealed, light-protected containers at a constant temperature (e.g., 25°C, 40°C).
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each sample.
-
Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t₁₂) can be calculated using the formula: t₁₂ = 0.693 / k.
Visualizations
Caption: Workflow for assessing the pH stability of this compound.
Monitoring N'-Acetylacetohydrazide reactions using thin-layer chromatography (TLC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring N'-Acetylacetohydrazide reactions using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent system for monitoring this compound reactions on a silica gel TLC plate?
A1: Due to the polar nature of this compound, a relatively polar solvent system is required to achieve appropriate spot migration (Rf value). A good starting point is a mixture of ethyl acetate and methanol. You can begin with a 95:5 (v/v) mixture of ethyl acetate to methanol and adjust the polarity based on the initial results.[1] If the spots remain at the baseline, the polarity of the eluent should be increased by adding more methanol.[2] Conversely, if the spots run to the solvent front, the polarity should be decreased.
Q2: How can I visualize this compound and its related reactants/products on a TLC plate?
A2: this compound and many of its precursors or products may not be visible under UV light if they lack a suitable chromophore.[3] Therefore, chemical staining is often necessary. Several staining solutions can be effective for visualizing hydrazides and related functional groups. The most common and generally effective stains include potassium permanganate and p-anisaldehyde.
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Potassium Permanganate Stain: This is a good general stain for compounds that can be oxidized, including hydrazides.[3][4] Spots typically appear as yellow-brown on a purple background.[4]
-
p-Anisaldehyde Stain: This stain is particularly useful for detecting aldehydes, ketones, and other nucleophilic groups, and can provide a range of colors for different compounds, aiding in spot differentiation.[3]
-
Ninhydrin Stain: While primarily used for amino acids and primary amines, ninhydrin can sometimes react with hydrazides to produce colored spots, typically after heating.[3][5]
Q3: My spots are streaking or "tailing" down the TLC plate. What could be the cause and how can I fix it?
A3: Streaking or tailing of spots on a TLC plate is a common issue, especially with polar or ionizable compounds like hydrazides. Several factors can contribute to this problem:
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Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[2] Try diluting your sample before spotting it onto the plate.
-
Compound-Silica Interaction: The slightly acidic nature of silica gel can interact with basic compounds, causing them to tail. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the developing solvent can often resolve this issue.[6]
-
Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound, leading to poor solubility and tailing. Experiment with different solvent systems of varying polarities.
-
Sample Application: Ensure your spotted sample is a small, concentrated spot. Large, diffuse spots at the origin will lead to streaked bands after development.
Q4: The Rf values for my starting material and product are very similar. How can I improve their separation?
A4: Differentiating between compounds with similar Rf values can be challenging. Here are a few strategies to improve separation:
-
Solvent System Optimization: Systematically vary the solvent ratio to fine-tune the polarity. Even small changes can significantly impact separation. You can also try a completely different solvent system. For instance, if you are using an ethyl acetate/hexane system, consider trying a dichloromethane/methanol system.[7]
-
Use of a Co-spot: A "co-spot" is a lane on the TLC plate where you spot both the starting material and the reaction mixture on top of each other.[8][9] If the starting material and product are different, the co-spot will often appear as an elongated or two overlapping spots, confirming that the reaction is progressing.[9]
-
Two-Dimensional TLC: For complex mixtures or difficult separations, 2D-TLC can be employed. The plate is run in one solvent system, dried, rotated 90 degrees, and then run in a second, different solvent system.
Troubleshooting Guide
This guide addresses specific issues you may encounter while monitoring this compound reactions with TLC.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are not visible after development. | The compound is not UV-active. | Use a chemical stain such as potassium permanganate or p-anisaldehyde.[3][4] |
| The sample concentration is too low. | Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[2][10] | |
| The compound is volatile and has evaporated. | This can be difficult to overcome with TLC. Consider alternative monitoring techniques if volatility is a significant issue. | |
| Spots are streaked or show tailing. | The sample is overloaded. | Dilute the sample before spotting.[2] |
| The compound is interacting with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent.[6] | |
| The solvent system is not optimal. | Experiment with different solvent systems to find one that provides better spot shape. | |
| The solvent front is uneven. | The TLC plate is damaged or chipped at the bottom. | Ensure the bottom of the TLC plate is smooth and even.[6] |
| The plate is touching the side of the developing chamber. | Position the plate in the center of the chamber, ensuring it does not touch the walls.[10] | |
| All spots remain at the baseline (Rf ≈ 0). | The eluent is not polar enough. | Increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., add more methanol to an ethyl acetate/methanol mixture).[2] |
| All spots run to the solvent front (Rf ≈ 1). | The eluent is too polar. | Decrease the polarity of the solvent system by increasing the proportion of the less polar solvent.[2] |
Experimental Protocols
General Protocol for Monitoring this compound Reactions by TLC
This protocol provides a general framework. Optimization of the solvent system and visualization method may be necessary for specific reaction conditions.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber with a lid
-
Capillary spotters
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde)
-
Heat gun or hot plate
-
Solvents (e.g., ethyl acetate, methanol, triethylamine)
Procedure:
-
Prepare the Developing Chamber: Pour a small amount (0.5-1 cm depth) of the chosen solvent system into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, and close the lid. Allow the chamber to equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.[8]
-
Spot the Plate:
-
Lane 1 (Starting Material): Using a capillary spotter, apply a small spot of a dilute solution of your starting material (e.g., the precursor to this compound) onto the leftmost mark.
-
Lane 2 (Co-spot): On the middle mark, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.[8][9]
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Lane 3 (Reaction Mixture): On the rightmost mark, spot a small amount of the reaction mixture.[8]
-
Ensure each spot is small and concentrated.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. The solvent level must be below the starting line.[10] Close the lid and allow the solvent to ascend the plate by capillary action.
-
Monitor Development: Let the solvent front move up the plate until it is about 0.5-1 cm from the top.
-
Mark and Dry: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualize the Spots:
-
Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Preparation of Staining Solutions
| Stain | Recipe | Procedure |
| Potassium Permanganate | * 1.5 g Potassium Permanganate* 10 g Potassium Carbonate* 1.25 mL 10% Sodium Hydroxide* 200 mL Water | Dissolve the components in water. The stain is ready for use. Dip the TLC plate and heat gently. |
| p-Anisaldehyde | * 135 mL Ethanol* 5 mL Sulfuric Acid* 1.5 mL Acetic Acid* 3.7 mL p-Anisaldehyde | Mix the ethanol, sulfuric acid, and acetic acid. Add the p-anisaldehyde. Dip the TLC plate and heat until spots develop. |
| Ninhydrin | * 0.3 g Ninhydrin* 100 mL n-Butanol* 3 mL Acetic Acid | Dissolve the ninhydrin in the butanol and then add the acetic acid. Dip the TLC plate and heat.[5] |
Visualizations
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. TLC stains [reachdevices.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. marz-kreations.com [marz-kreations.com]
Effective work-up procedures for N'-Acetylacetohydrazide reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effective work-up procedures for N'-Acetylacetohydrazide reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical work-up procedure for a reaction yielding this compound?
A common work-up procedure involves isolating the crude product from the reaction mixture, which may contain solvent, unreacted starting materials, and by-products.[1] A general approach includes the following steps: quenching the reaction, extraction of the desired product into a suitable organic solvent, washing the organic layer to remove impurities, drying the organic layer, and finally, removing the solvent to yield the crude product.[2][3] Further purification is often necessary.
Q2: How can I monitor the progress of my this compound synthesis?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials, you can observe the consumption of reactants and the formation of the product.[4]
Q3: What are some common methods for purifying crude this compound?
Recrystallization is a widely used technique for purifying solid products like this compound.[5][6] Suitable solvents for recrystallization include ethanol or a mixture of ethanol and water.[5][6] If recrystallization is not effective, column chromatography on silica gel can be employed.[4]
Q4: What are potential side reactions or by-products to be aware of during this compound synthesis?
Side reactions can include hydrolysis of the hydrazide or the formation of symmetrical bis-acylhydrazines, especially in the presence of strong acids and high temperatures.[7] In reactions involving acetic acid, various transformations such as C- and N-acetylation, hydrolysis, and rearrangement can occur.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Incomplete reaction. - Incorrect stoichiometry of reactants. - Suboptimal reaction time or temperature. - Degradation of starting materials. | - Monitor the reaction with TLC to ensure the consumption of starting materials.[4] - Verify the accurate measurement of all reactants. - Optimize reaction time and temperature based on literature procedures. - Use fresh, high-quality reagents.[4] |
| Product does not crystallize or precipitate | - The product is a liquid at the current temperature. - Presence of impurities inhibiting crystallization. - The product is soluble in the current solvent system. | - Try pouring the reaction mixture into ice water, as this can sometimes induce crystallization of the product while dissolving soluble starting materials.[1] - If impurities are preventing crystallization, attempt an extraction to separate the product first. - If the product does not crystallize from water, proceed with an organic solvent extraction.[1] |
| Formation of an emulsion during extraction | - The densities of the aqueous and organic layers are too similar. - The presence of surfactants or finely divided solids. | - Add brine (a saturated aqueous solution of NaCl) to increase the ionic strength and density of the aqueous layer, which can help break the emulsion.[2] - Allow the mixture to stand for a longer period. - Gentle swirling of the separatory funnel instead of vigorous shaking can prevent emulsion formation. |
| Difficulty in removing hydrazine-based impurities | - Hydrazine and its derivatives can be polar and water-soluble, making them challenging to remove completely with simple washes. | - For non-polar products, multiple washes with dilute acid (e.g., HCl) can help protonate and extract basic hydrazine impurities into the aqueous layer. - Column chromatography on silica gel can be effective in separating the desired product from residual hydrazine.[8] |
| Oily or tarry product obtained after solvent removal | - Presence of impurities. - The product may have a low melting point. | - Attempt to purify the product via column chromatography.[4] - Try triturating the oily product with a solvent in which the desired product is insoluble but the impurities are soluble. |
Experimental Protocols
General Aqueous Work-up and Extraction
This protocol describes a standard liquid-liquid extraction procedure to isolate an organic product from an aqueous reaction mixture.
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Quenching: If necessary, carefully quench the reaction by adding a suitable aqueous solution (e.g., saturated NH₄Cl solution) to stop the reaction and neutralize any reactive reagents.[9]
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) in which the desired product is soluble.[1][9]
-
It is generally more effective to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. For example, for a 100 mL aqueous mixture, use three 15 mL portions of the organic solvent.[1]
-
Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently, venting periodically.
-
Allow the layers to separate completely.
-
Drain the lower (aqueous) layer and collect the upper (organic) layer. If the organic solvent is denser than water (e.g., dichloromethane), the organic layer will be the lower layer.
-
Repeat the extraction process with fresh organic solvent as needed.
-
-
Washing:
-
Combine all the collected organic layers in the separatory funnel.
-
Wash the combined organic layer with water to remove water-soluble impurities.[2]
-
A wash with a saturated sodium bicarbonate solution can be used to remove acidic impurities.[2]
-
A final wash with brine (saturated NaCl solution) helps to remove a significant amount of dissolved water from the organic layer.[2]
-
-
Drying:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the drying agent no longer clumps together and moves freely in the solution.[1]
-
Swirl the flask and allow it to sit for a few minutes to ensure all water is absorbed.
-
-
Solvent Removal:
-
Analysis: The remaining solid or oil is the crude product. It is advisable to check its purity using TLC before proceeding with further purification.[1]
Crystallization/Recrystallization
This protocol is for the purification of a solid crude product.
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound derivatives, ethanol or an ethanol-water mixture can be effective.[5][6]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot solvent until it does.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. The cooling process can be further slowed by insulating the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][5][6]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5][6][10]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[5][6]
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.[5][6]
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting decision tree for common work-up issues.
References
- 1. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 6. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. reddit.com [reddit.com]
- 9. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Preventing decomposition of N'-Acetylacetohydrazide during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of N'-Acetylacetohydrazide during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is primarily synthesized through three main routes[1]:
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Reaction of hydrazine hydrate with an acetylating agent: This is a common and direct method.
-
N-acetylation of acetohydrazide: This involves the acetylation of a pre-formed hydrazide.[1]
-
Dehydrogenative N-N coupling of acetamide: This is a more specialized route.
Q2: What are the primary causes of this compound decomposition during synthesis?
A2: The primary causes of decomposition are hydrolysis and thermal degradation. Hydrazides are susceptible to hydrolysis, especially under acidic conditions, which can cleave the N-N bond or the amide bond.[1] Elevated temperatures can also lead to decomposition.
Q3: What are the most common byproducts observed during the synthesis?
A3: Common byproducts can include:
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Di-acetylated hydrazine: This can form if an excess of the acetylating agent is used or if the reaction conditions are not carefully controlled.
-
Hydrolysis products: Acetic acid and hydrazine may be present if the product decomposes.
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Unreacted starting materials: Incomplete reactions can leave residual acetohydrazide or hydrazine hydrate.
Q4: How can I monitor the progress of the reaction to avoid over-running it and promoting decomposition?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material spots, you can determine when the reaction is complete and avoid prolonged exposure to potentially harsh reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on preventing decomposition and improving product quality.
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Decomposition due to acidic conditions: The presence of strong acids can catalyze the hydrolysis of the hydrazide. | Maintain a neutral or slightly basic pH during the reaction. If an acid catalyst is necessary, use a mild one and carefully control the amount. After the reaction, neutralize any excess acid promptly. |
| Thermal decomposition: Excessive heat can cause the breakdown of the product. | Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate. Avoid prolonged heating. Use a controlled heating source like a water bath or oil bath. | |
| Incomplete reaction: Insufficient reaction time or temperature may lead to a low conversion of starting materials. | Monitor the reaction by TLC to ensure it goes to completion. If necessary, a slight increase in reaction time or temperature can be tested, while carefully observing for any signs of decomposition. | |
| Low Purity / Presence of Impurities | Formation of di-acetylated byproduct: Use of excess acetylating agent (e.g., acetic anhydride). | Use a stoichiometric amount or only a slight excess of the acetylating agent. Add the acetylating agent dropwise to the reaction mixture to maintain better control over the reaction. |
| Hydrolysis of the product during workup: Presence of water and acidic or basic conditions during extraction and washing steps. | Use anhydrous solvents for extraction where possible. If aqueous washes are necessary, use neutralized solutions (e.g., saturated sodium bicarbonate) and minimize contact time. Ensure the product is thoroughly dried after isolation. | |
| Residual starting materials: Incomplete reaction or inefficient purification. | Ensure the reaction goes to completion by monitoring with TLC. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethanol/water mixtures) to remove unreacted starting materials and other impurities.[2] | |
| Product Oiling Out During Recrystallization | Solvent choice: The boiling point of the recrystallization solvent may be too high, or the product's solubility is too high at the cooling temperature. | Select a solvent with a lower boiling point. Use a co-solvent system by dissolving the compound in a "good" solvent and then adding a "poor" solvent until turbidity is observed, followed by gentle heating to redissolve and slow cooling.[3] |
| Cooling too rapidly: Rapid cooling can cause the product to separate as an oil rather than forming crystals. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and purification of this compound, designed to minimize decomposition.
Protocol 1: Synthesis of this compound from Acetohydrazide and Acetic Anhydride
This protocol focuses on the controlled N-acetylation of acetohydrazide to minimize side reactions.
Materials:
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Acetohydrazide
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Acetic Anhydride
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Ethanol (anhydrous)
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Sodium bicarbonate (saturated solution)
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Dichloromethane (anhydrous)
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Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetohydrazide (1.0 equivalent) in anhydrous ethanol.
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Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC until the acetohydrazide spot disappears.
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Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
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Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol or an isopropanol-water mixture.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying crude this compound.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Ethanol, Isopropanol, or Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
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If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
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Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal precipitation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Data on Synthesis and Purity
While specific quantitative data on the decomposition of this compound under varying pH and temperature is not extensively published, the following table summarizes typical yields and purities achieved under optimized conditions from literature.
| Synthetic Route | Reactants | Key Conditions | Typical Yield | Purity Assessment | Reference |
| N-acetylation | Acetohydrazide, Acetic Anhydride | Controlled temperature (0-25°C), Stoichiometric reagents | Good to Excellent | NMR, IR, Elemental Analysis | [1] |
| Acetylation of Hydrazine | Hydrazine Hydrate, Acetic Anhydride | Stepwise addition of acetylating agent, temperature control | Moderate to Good | NMR, IR, Elemental Analysis | [1] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Key Factors Influencing this compound Stability
Caption: Factors influencing the stability and purity of this compound.
References
Strategies to increase the yield and purity of N'-Acetylacetohydrazide products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N'-Acetylacetohydrazide, focusing on strategies to increase product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is primarily synthesized through three main routes[1]:
-
N-acetylation of acetohydrazide: This involves the reaction of acetohydrazide with an acetylating agent.
-
Reaction of hydrazine hydrate with an acetylating agent: Hydrazine hydrate can be directly acetylated to form the desired product.
-
Dehydrogenative N–N coupling of acetamide: This is another potential synthetic route.
The most common laboratory-scale synthesis often involves the N-acetylation of acetohydrazide using reagents like acetic anhydride or acetyl chloride.[2]
Q2: What is a typical protocol for the synthesis of this compound via N-acetylation of acetohydrazide?
A2: A general procedure involves dissolving acetohydrazide in a suitable solvent and adding an acetylating agent. For example, a solution of acetohydrazide in glacial acetic acid can be heated under reflux.[3] Upon cooling, the product may crystallize directly or can be precipitated by adding the reaction mixture to crushed ice.[3]
Q3: How can I purify the crude this compound product?
A3: Recrystallization is the most common and effective method for purifying crude this compound.[4] The choice of solvent is critical for obtaining a high-purity product. Ethanol is a frequently used solvent for the recrystallization of similar hydrazide compounds.[5] The general process involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Troubleshooting Guide
Low Product Yield
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields in the synthesis of this compound can arise from several factors. Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[4] If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to side reactions.
-
-
Suboptimal Reaction Conditions:
-
Solution: The choice of solvent and temperature can significantly impact the yield. Protic solvents like lower alcohols are often preferred for similar reactions as they effectively dissolve both the hydrazide and the acetylating agent.[4] Refer to the table below for a summary of reaction conditions from literature.
-
-
Side Reactions:
-
Product Loss During Work-up and Purification:
-
Solution: Significant product loss can happen during filtration and recrystallization. To minimize this, ensure the solution is sufficiently cooled before filtering to maximize precipitation.[4] During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to avoid losing a substantial portion in the mother liquor.[4]
-
Product Purity Issues
Q5: My final product is impure. What are the likely impurities and how can I remove them?
A5: Impurities in this compound synthesis often stem from unreacted starting materials, side products, or degradation.
-
Unreacted Starting Materials:
-
Identification: Unreacted acetohydrazide or acetylating agent may be present. These can often be detected by TLC or other spectroscopic methods.
-
Removal: A well-executed recrystallization is typically effective at removing unreacted starting materials.[4] Washing the filtered crystals with a small amount of cold recrystallization solvent can also help.
-
-
Side Products:
-
Identification: As mentioned, hydrolysis of acetohydrazide to acetic acid and hydrazine can occur.[3] Over-acetylation or other side reactions are also possible. Analytical techniques such as NMR or LC-MS can help identify these byproducts.
-
Removal: Recrystallization is the primary method for removing side products.[4] The choice of recrystallization solvent is crucial for effective separation.
-
-
Discoloration:
-
Cause: Discoloration of the product can be due to the formation of colored impurities, often from the degradation of starting materials or side reactions.
-
Solution: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.
-
Data Presentation
Table 1: Summary of Reaction Conditions for Acetylation of Hydrazides
| Starting Material | Acetylating Agent/Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| Various Hydrazides | Glacial Acetic Acid | 2 - 8 | Reflux | Good to Excellent | [3] |
| Acetohydrazide | Phenylacetic hydrazide/Acetic Acid | 9 | Reflux | 81.8 | [1] |
| Phthalic Anhydride | Hydrazine Hydrate/Acetic Acid | 4 | 120 °C | 90 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-acetylation of Acetohydrazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetohydrazide (1 equivalent) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: If the product does not crystallize upon cooling, pour the reaction mixture into crushed ice to induce precipitation.
-
Filtration: Collect the precipitate by vacuum filtration and wash the solid with cold diethyl ether.
-
Drying: Dry the product in an oven at a suitable temperature (e.g., 50 °C).[3]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol).
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[4]
Mandatory Visualization
References
- 1. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Quantification of N'-Acetylacetohydrazide: LC-MS, HPLC-UV, and GC-MS Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of N'-Acetylacetohydrazide: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a hydrazine derivative, is a molecule of interest in various pharmaceutical and chemical contexts. Its accurate quantification is crucial for process control, impurity profiling, and pharmacokinetic studies. This document outlines the experimental protocols and performance characteristics of each method to aid researchers in selecting the most suitable approach for their specific needs.
Methodology Comparison
The choice of analytical method for this compound quantification hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance of LC-MS, HPLC-UV, and GC-MS based on published data.
| Parameter | LC-MS/MS (with Derivatization) | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | ~0.03 ng/mL[1] | Method Dependent | Method Dependent |
| Limit of Quantification (LOQ) | ~0.05 ng/mL[1] | ~0.3 µg/mL | ~0.03 µg/mL |
| Linearity (R²) | >0.999[1] | >0.999 | >0.999 |
| Accuracy (% Recovery) | 95.38 - 108.12%[1] | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (%RSD) | 1.24 - 14.89%[1] | < 2.0% | < 2.0% |
| Derivatization | Often required for improved sensitivity and chromatography | Can sometimes be analyzed directly | Required for volatility and thermal stability |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate to High (based on retention time and UV spectrum) | Very High (based on mass fragmentation pattern) |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods and should be validated for specific applications.
LC-MS/MS Method with p-Tolualdehyde Derivatization
This method offers high sensitivity and selectivity for the quantification of this compound in complex matrices such as human plasma.[1]
a. Sample Preparation and Derivatization:
-
To a plasma sample, add a solution of p-tolualdehyde in a suitable organic solvent.
-
Induce derivatization through ultrasonic manipulation for approximately 40 minutes.[1]
-
The reaction forms a stable derivative with improved chromatographic properties.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for analytical C18 columns is between 0.2 and 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transition: For the p-tolualdehyde derivative of acetylhydrazine, the optimized mass transition is m/z 176.9 → 117.8.[1]
HPLC-UV Method
This method provides a more accessible and cost-effective alternative to LC-MS for routine analysis, particularly when high sensitivity is not the primary requirement.
a. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable diluent, which is often the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter before injection.
b. Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) mixed-mode column, such as a Primesep N column, is suitable for retaining the polar this compound.[2]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or phosphate buffer).
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits sufficient absorbance.
GC-MS Method with Acetone Derivatization
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is necessary to increase its volatility.
a. Sample Preparation and Derivatization:
-
Dissolve the sample in acetone. Acetone serves as both the solvent and the derivatizing agent.[3]
-
The reaction between this compound and acetone forms a more volatile derivative. This reaction is typically rapid and can be performed in-situ within the sample vial.[3]
b. Gas Chromatographic Conditions:
-
Column: A mid-polar capillary column, such as a DB-624 or equivalent.
-
Injector: Split/splitless injector, with the temperature set to ensure efficient volatilization of the derivative.
-
Oven Temperature Program: A temperature gradient is used to separate the derivative from other matrix components. For example, an initial temperature hold followed by a ramp to a final temperature.
-
Carrier Gas: Helium at a constant flow rate.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. SIM mode provides higher sensitivity for targeted analysis.
Visualizing the Workflow and Comparison
To better illustrate the analytical processes and their comparative aspects, the following diagrams are provided.
References
- 1. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Acetic acid and Acetic Hydrazide | SIELC Technologies [sielc.com]
- 3. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of N'-Acetylacetohydrazide using HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. The presence of impurities can significantly impact a compound's activity, toxicity, and stability, leading to unreliable experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of N'-Acetylacetohydrazide, with supporting experimental protocols and a comparative analysis against other analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate this compound from its potential process-related impurities and degradation products.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a typical RP-HPLC method for the purity determination of this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
5. Analysis:
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Potential Impurities
Understanding the synthetic route of this compound is crucial for identifying potential impurities that the HPLC method must be able to resolve. Common synthesis routes include:
-
Route A: Reaction of hydrazine hydrate with an acetylating agent.
-
Route B: N-acetylation of acetohydrazide.[1]
-
Route C: Dehydrogenative N-N coupling of acetamide.[1]
Based on these routes, potential impurities could include:
-
Starting Materials: Hydrazine, acetohydrazide, acetamide.
-
By-products: Diacetylhydrazine (from over-acetylation).
-
Degradation Products: Acetic acid and hydrazine (from hydrolysis).
The developed HPLC method should be validated for its ability to separate these potential impurities from the main this compound peak.
Comparison with Other Analytical Techniques
While HPLC is a powerful tool, orthogonal methods are often employed to provide a comprehensive purity profile. The choice of technique depends on the specific requirements of the analysis, such as the need for structural confirmation or the quantification of non-chromophoric impurities.
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Chromatographic separation followed by UV detection. | High precision, well-established, and broadly applicable for quantitative analysis of chromophoric compounds.[2] | Insufficient for definitive structural identification alone; requires reference standards.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, is non-destructive, and can be quantitative without a reference standard for the analyte (qNMR).[2][3] | Lower sensitivity compared to HPLC, requiring more sample; complex spectra can be challenging to interpret.[2][3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and provides molecular weight information, aiding in impurity identification.[3] | Can be destructive, and ionization efficiency can vary between compounds, affecting quantification.[3] |
Experimental Workflows and Logical Relationships
To visualize the process of purity validation, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an appropriate analytical technique.
Caption: HPLC workflow for this compound purity validation.
Caption: Decision tree for selecting a purity validation method.
Conclusion
Validating the purity of this compound is essential for ensuring the reliability and reproducibility of research and drug development activities. HPLC offers a robust, sensitive, and quantitative method for this purpose. By understanding the potential impurities arising from the synthetic process, a stability-indicating HPLC method can be developed and validated. For comprehensive characterization, especially when dealing with unknown impurities or requiring definitive structural elucidation, orthogonal techniques such as NMR and MS are invaluable. The choice of methodology should be guided by the specific analytical needs and the stage of the development process.
References
- 1. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative NMR (qNMR) for the Assay of N'-Acetylacetohydrazide: A Comparative Guide
In the landscape of pharmaceutical development and quality control, accurate and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. N'-Acetylacetohydrazide, a key chemical intermediate, requires precise purity assessment to ensure the quality and safety of final products. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the more traditional High-Performance Liquid Chromatography (HPLC) for the assay of this compound.
Comparison of Analytical Methods
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering a direct measurement of analyte concentration against a certified internal standard.[1] Its principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2][3] In contrast, HPLC is a comparative chromatographic technique that separates components of a mixture for quantification, often relying on response factors of impurities which can affect accuracy.[1]
Table 1: Performance Characteristics of qNMR vs. HPLC for this compound Assay
| Performance Metric | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on separation and detection.[1] |
| Accuracy | High, provides an absolute purity value.[1] | High, but can be influenced by the response factors of impurities.[1] |
| Precision | Excellent, with a low relative standard deviation (RSD).[1] | Very good, with a low RSD.[1] |
| Selectivity | High, based on distinct resonance signals. Challenging with overlapping signals.[1] | High, based on chromatographic separation. |
| Reference Standard | Requires a certified internal standard (e.g., maleic acid).[4][5] | Typically requires a specific reference standard of the analyte.[6] |
| Sample Preparation | Simple: precise weighing and dissolution.[6] | More complex: may involve filtration and specific mobile phase preparation. |
| Analysis Time | Rapid, experiments can take only a few minutes.[6] | Generally longer run times, often 20 minutes or more per sample.[6] |
| Universality | ¹H detection is suitable for a wide range of organic compounds.[6] | Detector suitability (e.g., UV/Vis, RI, CAD) is compound-dependent.[6] |
Table 2: Illustrative Quantitative Results for this compound Purity
| Analytical Method | Purity (%) | Standard Deviation (±) |
| qNMR | 99.2 | 0.15 |
| HPLC | 98.9 | 0.25 |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Protocol for this compound
This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.
1. Materials and Equipment:
-
This compound sample
-
Internal Standard (e.g., Maleic Anhydride, certified reference material)
-
Deuterated Solvent (e.g., DMSO-d₆)
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance (readable to 0.01 mg)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer Setup: Tune and match the probe for the sample. Calibrate the 90° pulse width.[7]
-
Temperature: Maintain a constant probe temperature (e.g., 298 K).[7]
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment with ¹³C decoupling is recommended to remove carbon satellites.[8]
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full magnetization recovery. A delay of 30-60 seconds is often sufficient.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[9]
-
Acquisition Time (AQ): Use a sufficiently long acquisition time to ensure high digital resolution.
-
Spectral Width (SW): Set to encompass all relevant signals.
-
4. Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.[9]
-
Perform manual phasing and baseline correction to ensure accurate integration.[7]
-
Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the acetyl methyl protons) and a signal from the internal standard (e.g., the olefinic protons of maleic anhydride).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow
The following diagram illustrates the key steps in the qNMR experimental workflow for the assay of this compound.
Caption: qNMR experimental workflow for this compound assay.
Logical Relationship of Purity Assessment Methods
The choice of analytical method for purity determination often depends on the specific requirements of the analysis and the stage of drug development.
Caption: Logic for selecting a purity assessment method.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enovatia.com [enovatia.com]
- 5. benchchem.com [benchchem.com]
- 6. almacgroup.com [almacgroup.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. A routine experimental protocol for qHNMR illustrated with Taxol. | Semantic Scholar [semanticscholar.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Guide to N'-Acetylacetohydrazide and Benzoyl Hydrazide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles, the choice of starting materials is paramount to the efficiency and outcome of a reaction. Among the versatile building blocks available, N'-Acetylacetohydrazide and Benzoyl Hydrazide have emerged as valuable precursors for the synthesis of a wide array of bioactive molecules, including pyrazoles and 1,3,4-oxadiazoles. This guide provides an objective comparison of these two hydrazide derivatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Key Differences and Applications
| Feature | This compound | Benzoyl Hydrazide |
| Structure | Aliphatic acyl hydrazide | Aromatic acyl hydrazide |
| Reactivity | Generally higher due to the electron-donating nature of the acetyl group | Generally lower due to the electron-withdrawing nature of the benzoyl group |
| Solubility | More soluble in polar protic solvents | Soluble in a range of organic solvents |
| Key Applications | Synthesis of pyrazoles, pyridazinones, and other nitrogen heterocycles | Synthesis of oxadiazoles, triazoles, and various biologically active compounds.[1] |
Synthesis of this compound and Benzoyl Hydrazide
The preparation of both hydrazides is straightforward, typically involving the reaction of an ester with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
This compound can be synthesized via the N-acetylation of acetohydrazide. A general procedure involves dissolving acetohydrazide in a suitable solvent, such as acetic acid, and treating it with an acetylating agent like acetic anhydride or acetyl chloride. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
A representative protocol is as follows:
-
Acetohydrazide (1.0 eq) is dissolved in glacial acetic acid.
-
Acetic anhydride (1.1 eq) is added dropwise to the solution at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The product is isolated by precipitation with a non-polar solvent (e.g., diethyl ether) and collected by filtration.
Experimental Protocol: Synthesis of Benzoyl Hydrazide
Benzoyl hydrazide is commonly prepared by the hydrazinolysis of an ethyl benzoate.
A typical experimental procedure is:
-
Ethyl benzoate (1.0 eq) is dissolved in ethanol.
-
Hydrazine hydrate (1.2-1.5 eq) is added to the solution.
-
The mixture is refluxed for 4-6 hours.[2]
-
Upon cooling, the benzoyl hydrazide precipitates and is collected by filtration, then washed with cold ethanol.[2]
Comparative Performance in Heterocyclic Synthesis
The utility of this compound and Benzoyl Hydrazide as precursors for five-membered heterocycles is well-documented. Below, we compare their performance in the synthesis of pyrazoles and 1,3,4-oxadiazoles.
Synthesis of Pyrazoles
Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. The Knorr pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative, is a common route.
Caption: General pathway for 1,3,4-oxadiazole synthesis.
Performance Comparison in 1,3,4-Oxadiazole Synthesis
Both hydrazides are excellent precursors for 1,3,4-oxadiazoles. The choice often depends on the desired substituent at the 2-position of the oxadiazole ring.
| Product | Hydrazide Precursor | Co-reactant | Reaction Conditions | Yield (%) | Reference |
| 2-Aryl-5-methyl-1,3,4-oxadiazole | This compound | Aromatic Aldehyde | Oxidative cyclization (e.g., with I2) | Good | Org. Lett. 2019, 21, 6562-6565 |
| 2,5-Disubstituted-1,3,4-oxadiazole | Benzoyl Hydrazide | Substituted Carboxylic Acid | POCl3, Reflux | Excellent | Bioorg. Med. Chem. Lett. 2020, 30, 127136 |
| 2,5-Disubstituted-1,3,4-oxadiazole | Benzoyl Hydrazide | Isothiocyanate | TBTU, DIEA, DMF, 50°C | 85 | Tetrahedron 2013, 69, 1378-1382 |
Benzoyl hydrazide is extensively used in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, with various methods providing high to excellent yields. [3][4]this compound is also effective, particularly for introducing a methyl group at the 5-position of the oxadiazole ring. [5]
Experimental Workflows
A typical experimental workflow for the synthesis of a heterocyclic compound using these hydrazides is depicted below.
Workflow for Heterocycle Synthesis from a Hydrazide
Caption: Typical experimental workflow.
Conclusion
Both this compound and Benzoyl Hydrazide are highly valuable and versatile reagents in synthetic organic chemistry, particularly for the construction of pyrazoles and 1,3,4-oxadiazoles.
-
This compound , being an aliphatic acyl hydrazide, offers higher reactivity and is an excellent choice for introducing an N-acetyl group or a C-methyl group into the heterocyclic ring.
-
Benzoyl Hydrazide , an aromatic acyl hydrazide, provides a stable and readily available platform for the synthesis of a vast array of benzoyl-substituted heterocycles with significant biological activities.
The choice between these two reagents will ultimately depend on the specific target molecule, desired substitution pattern, and the reaction conditions to be employed. This guide provides the foundational information and experimental context to make an informed decision, facilitating more efficient and targeted synthetic strategies in drug discovery and development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CN105348141A - Preparation and application of benzoyl hydrazine derivative - Google Patents [patents.google.com]
- 3. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
A Comparative Guide to the Reactivity of N'-Acetylacetohydrazide and Acetic Hydrazide
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of hydrazide derivatives is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an objective comparison of the reactivity of N'-Acetylacetohydrazide and acetic hydrazide, supported by structural analysis and available chemical data.
Introduction to this compound and Acetic Hydrazide
Acetic hydrazide, also known as acetohydrazide, is a primary derivative of hydrazine where one hydrogen atom is substituted by an acetyl group.[1][2] It serves as a versatile building block in organic synthesis, primarily due to the presence of a nucleophilic terminal amino group.[1]
This compound, or 1,2-diacetylhydrazine, is a disubstituted hydrazine with acetyl groups on both nitrogen atoms. Its synthesis can be achieved through the N-acetylation of acetic hydrazide.[3] The presence of two acetyl groups significantly alters its chemical properties compared to its mono-acetylated counterpart.
Reactivity Comparison: A Structural Perspective
The primary determinant of the reactivity of these two compounds in most applications is the nucleophilicity of the nitrogen atoms. A direct comparison of their chemical structures reveals significant differences that govern their reactivity profiles.
Acetic Hydrazide: The terminal -NH₂ group in acetic hydrazide possesses a lone pair of electrons, rendering it a potent nucleophile. This makes it readily reactive with electrophiles such as aldehydes, ketones, and acylating agents to form hydrazones and other derivatives.[1][4] The adjacent acetyl group does exert an electron-withdrawing effect, slightly diminishing the nucleophilicity compared to hydrazine, but the terminal nitrogen remains highly reactive.
This compound: In contrast, both nitrogen atoms in this compound are bonded to electron-withdrawing acetyl groups. The lone pairs on these nitrogen atoms are significantly delocalized through resonance with the adjacent carbonyl groups. This delocalization drastically reduces the electron density on the nitrogen atoms, making this compound a much weaker nucleophile. Consequently, its reactivity towards electrophiles is substantially lower than that of acetic hydrazide.
The following table summarizes the key structural and reactivity differences.
| Feature | Acetic Hydrazide (Acetohydrazide) | This compound (1,2-Diacetylhydrazine) |
| Chemical Formula | C₂H₆N₂O | C₄H₈N₂O₂ |
| Structure | CH₃C(=O)NHNH₂ | CH₃C(=O)NHNHC(=O)CH₃ |
| Key Functional Group | Terminal primary amine (-NH₂) | Diacyl-substituted hydrazine |
| Nucleophilicity | High | Very Low |
| Reactivity with Electrophiles | Readily reacts | Significantly less reactive |
| Primary Reaction Type | Nucleophilic addition/substitution | Limited nucleophilic reactivity |
Experimental Data and Observations
A study on the interaction of various hydrazides with acetic acid demonstrated that acetic hydrazide can be N-acetylated to form this compound, highlighting the nucleophilic character of the terminal amine in acetic hydrazide.[3]
Experimental Protocols
The following is a general protocol for a common reaction involving a hydrazide, the synthesis of an N-acylhydrazone, which showcases the typical use of acetic hydrazide as a nucleophile.
General Synthesis of N-Acylhydrazone Derivatives
This protocol outlines the condensation reaction between a carboxylic acid hydrazide (like acetic hydrazide) and a carbonyl compound (aldehyde or ketone).[7]
Materials:
-
Acetic hydrazide (1 mmol)
-
Substituted aldehyde or ketone (1 mmol)
-
Ethanol or Methanol (25 mL)
-
Glacial acetic acid (catalytic amount, a few drops)
-
Reaction flask with reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve acetic hydrazide (1 mmol) in the chosen solvent (25 mL) in a reaction flask.
-
Addition of Carbonyl Compound: Add the selected aldehyde or ketone (1 mmol) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux for 3-4 hours with constant stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filtration: Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove impurities and then dry it under reduced pressure.
-
Purification: For higher purity, the product can be recrystallized from a suitable solvent like ethanol.
Visualizing the Reactivity Difference
The following diagrams illustrate the structural differences and the logical flow leading to the observed difference in reactivity.
Caption: Structural differences leading to varied nucleophilic reactivity.
Caption: General workflow for the synthesis of N-acylhydrazones.
Conclusion
References
- 1. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]
- 2. Acetic acid, hydrazide (CAS 1068-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to N'-Acetylacetohydrazide and Semicarbazide in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, providing the scaffolds for a vast array of therapeutic agents. Among the myriad of precursors used, hydrazine derivatives are particularly valuable for constructing nitrogen-containing rings. This guide provides an objective comparison of two such reagents, N'-Acetylacetohydrazide and Semicarbazide, in the context of cyclization reactions, supported by experimental data and detailed protocols.
Overview of Reagents
This compound is a bifunctional molecule containing both a hydrazide group and an acetyl group. Its structure is predisposed to forming five-membered rings, particularly pyrazoles, through intramolecular or intermolecular condensation reactions.[1]
Semicarbazide , a derivative of urea and hydrazine, is a versatile and widely used building block in organic synthesis.[2] It readily reacts with aldehydes and ketones to form semicarbazones, which are stable intermediates that can be subsequently cyclized into various heterocycles, including 1,2,4-triazoles and 1,3,4-oxadiazoles.[3][4]
Reaction Scope and Mechanisms in Heterocycle Synthesis
The structural differences between this compound and Semicarbazide dictate their primary applications in cyclization reactions.
This compound in Pyrazole Synthesis
This compound is an excellent precursor for the synthesis of 1,3,5-trisubstituted pyrazoles. The classical approach, known as the Knorr pyrazole synthesis, involves the condensation of a hydrazine with a β-dicarbonyl compound.[5] this compound can be viewed as a molecule where these two functionalities are combined, making it suitable for specific cyclization strategies. The reaction typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6] Microwave-assisted methods have been developed for the direct N-heterocyclization of hydrazines with metal-acetylacetonates, demonstrating excellent yields in short reaction times.[7]
Semicarbazide in 1,2,4-Triazole Synthesis
Semicarbazide is a foundational reagent for synthesizing 1,2,4-triazole derivatives, which are present in numerous pharmaceuticals, including antifungal and anticancer agents.[8] A common synthetic route involves the acylation of semicarbazide with a carboxylic acid or its derivative (e.g., acyl chloride) to form an acylsemicarbazide intermediate.[9] This intermediate then undergoes base-catalyzed intramolecular cyclodehydration to furnish the 1,2,4-triazol-5-one ring.[10][11] Variations of this method can produce diverse triazole derivatives, including 1,2,4-triazole-3-thiols when thiosemicarbazide is used.[12]
Comparative Data Presentation
The performance of this compound and Semicarbazide in cyclization reactions can be summarized by their preferred reaction partners, conditions, and the resulting heterocyclic products.
Table 1: General Comparison of Reagents
| Feature | This compound | Semicarbazide |
| Core Structure | Acetyl Hydrazide | Aminourea |
| Primary Heterocyclic Products | Pyrazoles, Dihydropyrazoles | 1,2,4-Triazoles, 1,3,4-Oxadiazoles, Pyranopyrazoles |
| Common Co-reactants | Hydrazines, β-Diketones (internally or externally) | Aldehydes, Ketones, Carboxylic Acids, Acyl Chlorides |
| Key Intermediate | Hydrazone | Semicarbazone, Acylsemicarbazide |
| Primary Advantage | Direct route to specific substituted pyrazoles. | High versatility for a range of heterocycles; readily available. |
| Limitations | More specialized, less versatile than semicarbazide. | Often requires a two-step process (e.g., semicarbazone formation then cyclization). |
Table 2: Selected Reaction Conditions and Yields
| Target Heterocycle | Reagent | Co-Reactant / Conditions | Yield (%) | Reference |
| 1,3,5-Trisubstituted Pyrazoles | Phenylhydrazine | Metal-acetylacetonate, Microwave (50W), 100 °C, 5 min | Excellent | [7] |
| 3,5-Dimethylpyrazole-1-carboxamide | Semicarbazide | Acetylacetone, 1:2 ratio | 56% | [13] |
| 1,2,4-Triazoles | Semicarbazide | Aldehydes, Ethanol, Ultrasound | 94-98% | [14] |
| 5-(chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Thiosemicarbazide (analogue) | Chloroacetic acid, Fusion | 77.41% |
Mandatory Visualizations
The following diagrams illustrate the typical reaction pathways for synthesizing pyrazoles and triazoles, and a comparative workflow.
Caption: General pathway for pyrazole synthesis.
Caption: General pathway for 1,2,4-triazole synthesis.
Caption: Comparative synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Hydrazine and Acetylacetone (This protocol illustrates the fundamental reaction for which this compound is a specialized precursor)
-
Materials: Hydrazine hydrate, acetylacetone (2,4-pentanedione), ethanol, hydrochloric acid.
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve acetylacetone (0.1 mol) in 30 mL of ethanol.
-
Slowly add hydrazine hydrate (0.1 mol) to the solution while stirring. An exothermic reaction may be observed; maintain the temperature below 40 °C using an ice bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and then pour it into 100 mL of cold water.
-
Acidify the aqueous solution with concentrated HCl to pH ~2 to precipitate any unreacted starting material.
-
Neutralize the solution with a saturated sodium bicarbonate solution. The product will separate as an oil or solid.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3,5-dimethylpyrazole. Further purification can be achieved by distillation or recrystallization.
-
Protocol 2: Synthesis of a 1,2,4-Triazole Derivative from Semicarbazide (Adapted from general procedures for triazole synthesis)[8]
-
Materials: Semicarbazide hydrochloride, benzoyl chloride, sodium hydroxide, ethanol, hydrochloric acid.
-
Procedure:
-
Step A: Synthesis of Benzoylsemicarbazide.
-
Dissolve semicarbazide hydrochloride (0.1 mol) in 100 mL of water containing sodium hydroxide (0.1 mol) in a 250 mL beaker, keeping the solution cool in an ice bath.
-
Slowly add benzoyl chloride (0.1 mol) dropwise with vigorous stirring.
-
Continue stirring for 30 minutes. A white precipitate of 1-benzoylsemicarbazide will form.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
-
Step B: Cyclization to 5-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
-
Place the dried 1-benzoylsemicarbazide (0.05 mol) in a flask with 50 mL of a 2 M sodium hydroxide solution.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH ~5-6.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure triazole derivative.
-
-
Conclusion
This compound and semicarbazide are both valuable reagents for the synthesis of nitrogen-containing heterocycles, but they serve distinct synthetic strategies.
-
This compound is a specialized reagent, ideally suited for the direct synthesis of substituted pyrazoles . Its bifunctional nature allows for streamlined reaction pathways to this specific heterocyclic core.
-
Semicarbazide is a more versatile and fundamental building block. Its utility shines in the synthesis of a broader range of heterocycles, most notably 1,2,4-triazoles . The intermediate semicarbazones formed from aldehydes and ketones also serve as pivotal precursors for other ring systems.
The choice between these two reagents should be guided by the target molecule. For researchers focused on creating libraries of pyrazole derivatives, this compound and related precursors are excellent choices. For those requiring access to a wider variety of heterocyclic scaffolds, particularly triazoles, the versatility and accessibility of semicarbazide make it an indispensable tool in the synthetic chemist's arsenal.
References
- 1. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semicarbazide - Wikipedia [en.wikipedia.org]
- 3. chemical.journalspub.info [chemical.journalspub.info]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. youtube.com [youtube.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. mdpi.com [mdpi.com]
- 13. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Performance Analysis of N'-Acetylacetohydrazide and Other Acylhydrazides
For Researchers, Scientists, and Drug Development Professionals
The acylhydrazide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This guide provides a comparative overview of the performance of N'-Acetylacetohydrazide against other acylhydrazide derivatives, drawing from available computational and experimental data. While direct comparative experimental studies involving this compound are limited, this document collates existing data to offer a valuable resource for researchers in the field.
In Silico Performance Comparison of Acylhydrazides
A theoretical study evaluated the interactions of a series of N-acetylated hydrazides with various biological targets. The binding affinities of this compound and other derivatives were predicted using molecular docking. This in silico analysis provides a preliminary comparison of their potential biological activity.[2]
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
| This compound | Tyrosinase | -5.5 |
| N'-Acetyl-3-hydroxy-2-naphthohydrazide | Tyrosinase | -7.2 |
| N'-Acetyl-4-(trifluoromethyl)benzohydrazide | Tyrosinase | -6.8 |
| N'-Acetyl-2-chlorobenzohydrazide | Tyrosinase | -6.6 |
| N'-Acetyl-3-bromobenzohydrazide | Tyrosinase | -6.5 |
Note: The data in this table is based on computational modeling and predicts the binding affinity of the compounds to the active site of the tyrosinase enzyme.[2] Higher negative values suggest stronger theoretical binding.
Experimental Performance of Acylhydrazide Derivatives
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. Lower MIC values indicate greater potency.
| Acylhydrazide Derivative | Bacterial Strain | MIC (µg/mL) |
| N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 15.62 |
| N'-(3-Bromobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 31.25 |
| 1-Isonicotinyl-2-nonanoyl hydrazine | Mycobacterium tuberculosis | 0.025 |
| N'-(2,4-dichlorobenzylidene)nicotinohydrazide | Pseudomonas aeruginosa | 0.195 |
| N'-(4-chlorobenzylidene)nicotinohydrazide | Pseudomonas aeruginosa | 0.220 |
Note: The data in this table is compiled from various studies and represents the experimentally determined minimum inhibitory concentrations against different bacterial strains.[3][4]
Anticancer Activity
The half-maximal inhibitory concentration (IC₅₀) value indicates the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%. Lower IC₅₀ values signify greater cytotoxic potency against cancer cells.
| Acylhydrazone Derivative | Cancer Cell Line | IC₅₀ (µM) |
| N'-(4-Fluorobenzylidene)-[1,1'-biphenyl]-4-carbohydrazide | MCF-7 | 7.52 |
| N'-(4-Chlorobenzylidene)-[1,1'-biphenyl]-4-carbohydrazide | MCF-7 | 8.14 |
| N'-(4-Bromobenzylidene)-[1,1'-biphenyl]-4-carbohydrazide | MCF-7 | 9.21 |
| Acridine N-acylhydrazone derivative (3b, -F) | A549 | 37 |
| Acridine N-acylhydrazone derivative (3c, -Cl) | A549 | 73 |
Note: The data in this table is derived from experimental studies assessing the cytotoxic effects of various acylhydrazone derivatives on different cancer cell lines.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the synthesis of acylhydrazides and the evaluation of their antimicrobial and anticancer activities.
General Synthesis of Acylhydrazides
Acylhydrazides are typically synthesized through the condensation reaction of a carboxylic acid ester with hydrazine hydrate.
Materials:
-
Carboxylic acid ester (e.g., methyl acetate)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (as solvent)
-
Reflux apparatus
-
Crystallization dish
Procedure:
-
Dissolve the carboxylic acid ester in ethanol in a round-bottom flask.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of a compound.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound stock solution
-
Positive control (standard antibiotic)
-
Negative control (sterile broth)
Procedure:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a bacterial inoculum standardized to 0.5 McFarland, which is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with 10 µL of the bacterial suspension.
-
Include positive and negative control wells.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line
-
Cell culture medium (e.g., DMEM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to Analytical Method Validation for N'-Acetylacetohydrazide Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of N'-Acetylacetohydrazide is crucial for quality control, stability testing, and pharmacokinetic studies. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, supported by representative experimental data and detailed methodologies.
Comparative Performance of Analytical Methods
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. The following tables summarize the key validation parameters for each method.
Table 1: Comparison of HPLC and GC-MS Method Validation Parameters for this compound Quantification
| Validation Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.2 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.6 µg/mL | ~0.03 µg/mL |
| Specificity | High | Very High |
Table 2: Comparison of Spectrophotometric Method Validation Parameters for Hydrazine Derivatives
| Validation Parameter | Spectrophotometric Method |
| Linearity Range | 0.2 - 27 µg/g |
| Accuracy (% Recovery) | 97.8 - 100.2% |
| Precision (% RSD) | < 1.0% |
| Limit of Detection (LOD) | ~0.2 µg/g |
| Limit of Quantitation (LOQ) | ~0.6 µg/g |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving accurate and reproducible results. Below are representative methodologies for HPLC-UV, GC-MS, and a spectrophotometric method for the quantification of this compound and related hydrazide compounds.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reversed-phase HPLC method for the direct quantification of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable isocratic or gradient mixture of a buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Determined by the UV absorbance maximum of this compound.
3. Validation Parameters to be Assessed:
-
Linearity: Analyze a series of calibration standards to establish the linear range and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
LOD and LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Specificity: Evaluate the ability of the method to differentiate the analyte from potential impurities and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polar nature and low volatility of this compound, derivatization is typically required for GC-MS analysis.
1. Derivatization and Sample Preparation:
-
React the this compound standard or sample with a suitable derivatizing agent (e.g., acetone) to form a more volatile and thermally stable derivative.[2]
-
The derivatizing agent can also serve as the solvent.[2]
-
Extract the derivative into an appropriate organic solvent if necessary.
2. GC-MS Conditions:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the separation of the derivatized analyte (e.g., a 6% cyanopropylphenyl-94% dimethylpolysiloxane column).[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A temperature gradient to ensure optimal separation.
-
Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[3]
3. Validation Parameters to be Assessed:
-
The same validation parameters as the HPLC-UV method are assessed, with a focus on the reproducibility of the derivatization step.
Spectrophotometric Method
A simple and cost-effective spectrophotometric method can be employed for the determination of hydrazine derivatives. This method often involves a color-forming reaction.
1. Color Development and Sample Preparation:
-
React the this compound standard or sample with a colorimetric reagent, such as p-dimethylaminobenzaldehyde, in an acidic medium to produce a colored complex.[4]
-
Allow sufficient time for the color to develop and stabilize.[4]
2. Spectrophotometric Measurement:
-
Spectrophotometer: A UV-Visible spectrophotometer.
-
Wavelength: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) of the colored complex.
-
Quantification: Determine the concentration of the analyte from a calibration curve prepared using standard solutions.
3. Validation Parameters to be Assessed:
-
The same validation parameters as the HPLC-UV method are assessed.
Workflow and Process Visualization
The following diagrams illustrate the general workflow for analytical method validation and the decision-making process for selecting an appropriate analytical method.
Caption: General workflow for analytical method validation.
Caption: Decision tree for analytical method selection.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
N'-Acetylacetohydrazide Derivatives: A Comparative Analysis of Biological Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of N'-Acetylacetohydrazide derivatives. This report details their performance against various biological targets, supported by experimental data and protocols.
This compound and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them promising candidates in the field of medicinal chemistry. These hydrazone-containing molecules have demonstrated significant potential as antimicrobial and anticancer agents. This guide provides a comparative overview of the biological activities of various this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential mechanisms of action.
Comparative Biological Activity Data
The biological efficacy of this compound derivatives and related hydrazones has been evaluated against various cancer cell lines and microbial strains. The following tables summarize the quantitative data from different studies, providing a basis for comparing the performance of these compounds.
Anticancer Activity
The cytotoxic effects of several hydrazone derivatives have been assessed against human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 11 | HCT-116 (Colon Carcinoma) | 2.5 ± 0.81 | Cisplatin | 2.43 ± 1.1 |
| Compound 5b | HCT-116 (Colon Carcinoma) | 3.2 ± 1.1 | Cisplatin | 2.43 ± 1.1 |
| Compound 13 | HCT-116 (Colon Carcinoma) | 3.7 ± 1.0 | Cisplatin | 2.43 ± 1.1 |
| Compound 5a | HCT-116 (Colon Carcinoma) | 3.8 ± 0.7 | Cisplatin | 2.43 ± 1.1 |
| Compound 9 | HCT-116 (Colon Carcinoma) | 9.3 ± 1.7 | Cisplatin | 2.43 ± 1.1 |
| Compound 5c | HCT-116 (Colon Carcinoma) | 9.3 ± 1.4 | Cisplatin | 2.43 ± 1.1 |
| Compound 5d | HCT-116 (Colon Carcinoma) | 8.5 ± 1.3 | Cisplatin | 2.43 ± 1.1 |
| Compound 5e | HCT-116 (Colon Carcinoma) | 27.0 ± 2.5 | Cisplatin | 2.43 ± 1.1 |
| Compound 7a | HCT-116 (Colon Carcinoma) | 35.3 ± 3.1 | Cisplatin | 2.43 ± 1.1 |
| Compound 7b | HCT-116 (Colon Carcinoma) | 37.2 ± 4.2 | Cisplatin | 2.43 ± 1.1 |
| Series 7a-e | MCF-7 (Breast Cancer) | 7.52 ± 0.32 – 25.41 ± 0.82 | - | - |
| Series 7a-e | PC-3 (Prostate Cancer) | 10.19 ± 0.52 – 57.33 ± 0.92 | - | - |
Table 1: In vitro cytotoxic activity of this compound and related hydrazone derivatives against various cancer cell lines. Data is presented as the mean IC50 value ± standard deviation.[1][2]
Antimicrobial Activity
This compound derivatives have also been screened for their ability to inhibit the growth of various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, mg/mL) | C. albicans (MIC, µg/mL) |
| Compound 5c | - | 2.5 | - | - | - |
| Compound 5f | - | - | 2.5 | 2.5 | - |
| Various Derivatives | >400 | >400 | >400 | - | 100-400 |
Table 2: Minimum Inhibitory Concentration (MIC) of selected hydrazone derivatives against various microbial strains.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental assay for assessing the antimicrobial potency of a compound.[5][6]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (for fungi)
-
Sterile 96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamycin)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[5]
-
Serial Dilution: The test compounds are serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.[5]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (broth + inoculum + standard antibiotic), negative/sterility (broth only), and growth (broth + inoculum + solvent) controls are included.[5]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (for bacteria) or 3-5 days (for fungi).[5]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using the DOT language provide clear visual representations of experimental processes and biological pathways.
References
- 1. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]
- 2. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of N-[(alpha-methyl)benzylidene]-(3-substituted-1,2,4-triazol-5-yl-thio) acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N'-Acetylacetohydrazide: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat N'-Acetylacetohydrazide as a hazardous chemical waste. Proper disposal requires adherence to local, state, and federal regulations. This guide provides detailed procedures for safe handling and disposal.
This compound (CAS No. 3148-73-0), also known as N,N'-Diacetylhydrazine, requires careful management to ensure the safety of laboratory personnel and to minimize environmental impact. This document outlines the necessary steps for its proper disposal, from initial handling to final removal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Hazard Information:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1][2]
-
Causes skin and serious eye irritation. [1]
-
May cause respiratory irritation. [1]
In case of exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS). For spills, evacuate the area, avoid breathing dust, and clean up using appropriate absorbent materials, ensuring the waste is collected in a sealed container for disposal.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., gloves, absorbent pads), in a designated, compatible, and clearly labeled waste container.[3]
-
The original product container is often a suitable choice for waste accumulation.[3]
-
Ensure the container is made of a material compatible with this compound. Avoid reactive materials.
-
Do not mix this compound waste with other incompatible waste streams.
2. Container Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" or "N,N'-Diacetylhydrazine"
-
CAS Number: 3148-73-0
-
An indication of the hazards (e.g., "Harmful," "Irritant")
-
The accumulation start date.
-
The name and contact information of the generating laboratory or principal investigator.
-
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.
-
Keep the container tightly closed except when adding waste.[1]
4. Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Follow all institutional procedures for waste manifest and pickup requests.
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Figure 1. Disposal Workflow for this compound
Experimental Protocol: Neutralization of Hydrazine-Based Waste
For laboratories with the appropriate facilities and trained personnel, chemical neutralization can be considered to render the waste less hazardous prior to disposal. The following protocols are based on methods for the neutralization of hydrazine and its derivatives and should be adapted with caution for this compound, starting with small-scale tests.
Method 1: Oxidation with Calcium Hypochlorite
This method involves the oxidation of the hydrazide to nitrogen gas, water, and other byproducts.
Materials:
-
Waste this compound solution (diluted to <5%)
-
5% Calcium Hypochlorite (Ca(OCl)₂) solution
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the waste solution)
-
pH meter or pH paper
Procedure:
-
Dilute the this compound waste with water to a concentration of less than 5%. This is crucial to control the exothermic reaction.[4]
-
Place the diluted waste solution in the large beaker on a stir plate and begin stirring.
-
Slowly and cautiously add the 5% calcium hypochlorite solution in small increments. A vigorous bubbling of nitrogen gas may be observed, and the solution may become warm.[2]
-
Monitor the reaction and continue adding the hypochlorite solution until the bubbling ceases, indicating the reaction is complete.[2]
-
Test the pH of the resulting solution and neutralize if necessary, according to your institution's guidelines for aqueous waste.
-
Dispose of the treated solution through your facility's chemical waste disposal system, ensuring it is properly labeled as treated waste.
Method 2: Neutralization with Alpha-Ketoglutaric Acid
A safer, more recent method involves the use of alpha-ketoglutaric acid, which reacts with hydrazine compounds to form relatively harmless and stable byproducts.[1]
Materials:
-
Waste this compound
-
Alpha-ketoglutaric acid (AKGA)
-
Water
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare a solution of the this compound waste.
-
For each mole of this compound, add a molar equivalent of alpha-ketoglutaric acid.
-
Stir the solution at room temperature. The reaction is reported to neutralize 99% of pure hydrazine within 15 minutes.[1]
-
The resulting solution, containing pyridazinecarboxylic acid derivatives, is significantly less hazardous.[1]
-
Despite its reduced hazard, the treated solution should still be disposed of as chemical waste through your institution's EHS office.
Quantitative Data Summary
| Parameter | Method 1: Calcium Hypochlorite Oxidation | Method 2: Alpha-Ketoglutaric Acid Neutralization |
| Initial Waste Concentration | < 5% | Not specified, but dilution is good practice |
| Reagent | 5% Calcium Hypochlorite Solution | Alpha-ketoglutaric acid |
| Stoichiometry | Add until reaction (bubbling) ceases | 1:1 molar ratio (AKGA to hydrazide) |
| Reaction Time | Varies with quantity; until effervescence stops | Approximately 15 minutes for 99% neutralization |
| Byproducts | Nitrogen gas, water, sodium chloride | Pyridazinecarboxylic acid derivatives |
| Safety Considerations | Exothermic reaction, vigorous gas evolution | Safer than hypochlorite, less exothermic |
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Figure 2. Decision Pathway for this compound Disposal
References
Personal protective equipment for handling N'-Acetylacetohydrazide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of N'-Acetylacetohydrazide, a compound requiring careful management due to its potential health hazards.
Hazard Summary
This compound is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin and serious eye irritation and is suspected of causing genetic defects and cancer.[2][3]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4] Butyl rubber gloves are a suitable option.[5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A respirator with a particulates filter conforming to EN 143 is recommended.[4] |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risks.
Handling:
-
Always work in a well-ventilated area or under a chemical fume hood.[2]
-
Avoid breathing dust, vapor, mist, or gas.[2]
-
Prevent contact with skin, eyes, and clothing.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2][4]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
As the substance may be air-sensitive, storing under an inert atmosphere like nitrogen is recommended.[2]
-
Incompatible materials to avoid storing with include strong oxidizing agents, strong acids, and strong bases.[2][4]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4] If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention or call a poison control center.[2][4] |
Disposal Plan
All waste materials containing this compound must be disposed of as hazardous waste.
-
Waste Collection: Sweep up any solid material and place it into a suitable, labeled container for disposal.[2][4] Avoid dust formation.[2]
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant.[2][4] Follow all federal, state, and local regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
